RA-263
Beschreibung
Eigenschaften
CAS-Nummer |
82225-31-8 |
|---|---|
Molekularformel |
C9H11N3O5 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2 |
InChI-Schlüssel |
CJRBQXDMCWCHBW-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of RA-263: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the mechanism of action of RA-263, a 2-nitroimidazole (B3424786) nucleoside with potent radiosensitizing properties. Designed for researchers, scientists, and drug development professionals, this document details the core functionalities of this compound, supported by available data, experimental methodologies, and visual representations of its proposed mechanisms.
Executive Summary
This compound has been identified as a highly effective radiosensitizer, demonstrating greater potency than the benchmark compound, misonidazole. Its mechanism of action is primarily centered on the selective targeting of hypoxic tumor cells, a population notoriously resistant to conventional radiation therapy. The key facets of this compound's action include its bioreductive activation under hypoxic conditions and the subsequent depletion of intracellular nonprotein thiols (NPSH), which compromises the cell's ability to repair radiation-induced damage. This leads to a synergistic enhancement of radiation-induced cell death in oxygen-deficient environments characteristic of solid tumors.
Core Mechanism of Action: Hypoxia-Selective Radiosensitization
The efficacy of this compound as a radiosensitizer is intrinsically linked to the unique metabolic environment of hypoxic cells. The proposed mechanism unfolds in a multi-step process:
-
Bioreductive Activation: In the low-oxygen environment of hypoxic cells, the 2-nitroimidazole moiety of this compound undergoes enzymatic reduction. This process, catalyzed by intracellular nitroreductases, leads to the formation of highly reactive radical intermediates, including nitrosoimidazoles.
-
Depletion of Nonprotein Thiols (NPSH): These reactive intermediates avidly react with nonprotein thiols, most notably glutathione (B108866) (GSH). GSH is a critical component of the cell's antioxidant defense system and plays a pivotal role in the chemical repair of radiation-induced DNA damage. The depletion of the NPSH pool by this compound's reactive metabolites significantly impairs the cell's capacity to mitigate the damaging effects of ionizing radiation.
-
Fixation of Radiation Damage: By removing the protective effects of thiols, the radiation-induced free radicals on DNA and other macromolecules are "fixed," leading to irreparable damage and ultimately, cell death.
This hypoxia-selective activation and action spare normally oxygenated tissues, suggesting a favorable therapeutic window for this compound.
Quantitative Data Summary
While the full quantitative dataset from the primary research on this compound is not publicly available, the following table summarizes the key reported findings, providing a comparative perspective with misonidazole.
| Parameter | This compound | Misonidazole | Cell Lines | Reference |
| In Vitro Radiosensitization | More potent | - | V-79, EMT6 | [1] |
| Hypoxic Cytotoxicity | Considerably more toxic | - | V-79, EMT6 | [1] |
| Nonprotein Thiol (NPSH) Depletion | Higher depletion | - | V-79 | [1] |
| Acute LD50 | Two times less toxic | - | In vivo | [1] |
| Mutagenicity | Significantly less mutagenic | - | Escherichia coli | [1] |
Key Experimental Protocols
The following sections outline the detailed methodologies for the pivotal experiments used to characterize the mechanism of action of this compound. These protocols are based on established techniques in the field of radiobiology and are presumed to be similar to those employed in the original research.
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This assay is the gold standard for determining the effectiveness of a radiosensitizing agent.
Cell Lines:
-
Chinese Hamster V-79 cells
-
EMT6 mammary tumor cells
Methodology:
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Incubation: Logarithmically growing cells are seeded into culture flasks. For hypoxic conditions, the flasks are gassed with a mixture of 95% N2 and 5% CO2 for 1-2 hours prior to and during drug exposure and irradiation. This compound is added at various concentrations (e.g., 0.1, 1, 2 mM).
-
Irradiation: Cells are irradiated with graded doses of X-rays using a calibrated source.
-
Colony Formation: Following treatment, cells are trypsinized, counted, and seeded into petri dishes at densities calculated to yield approximately 50-100 colonies per dish.
-
Incubation and Staining: Dishes are incubated for 7-10 days to allow for colony formation. Colonies are then fixed with methanol (B129727) and stained with crystal violet.
-
Data Analysis: Colonies containing 50 or more cells are counted. The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells. Survival curves are generated by plotting the logarithm of the surviving fraction against the radiation dose. The sensitizer (B1316253) enhancement ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
Nonprotein Thiol (NPSH) Depletion Assay
This assay quantifies the reduction in the intracellular pool of nonprotein thiols following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: V-79 or EMT6 cells are cultured and treated with this compound under hypoxic conditions as described in the radiosensitization assay.
-
Cell Lysis: Following incubation, cells are harvested, washed with phosphate-buffered saline (PBS), and lysed using a suitable lysis buffer.
-
Thiol Quantification: The total nonprotein thiol content in the cell lysate is determined using a colorimetric or fluorometric assay. A common method is the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB) assay, which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: The NPSH concentration in treated cells is compared to that in untreated control cells to determine the percentage of thiol depletion.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflow for characterizing this compound.
Caption: Proposed mechanism of this compound in hypoxic tumor cells.
References
Preliminary In Vitro Studies of RA-263: A Technical Guide
Introduction
RA-263, chemically identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a radiosensitizing agent.[1][2] Like other compounds in its class, this compound is designed to increase the susceptibility of hypoxic tumor cells to radiation therapy.[1][3] Tumors often contain regions with low oxygen levels, a condition known as hypoxia, which makes cancer cells more resistant to radiation-induced damage.[3] Radiosensitizers like this compound aim to overcome this resistance, thereby enhancing the therapeutic efficacy of radiotherapy.[3] This document provides a technical overview of the preliminary in vitro findings related to this compound, including its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from initial in vitro and pharmacokinetic studies, with misonidazole (B1676599) used as a comparator.[1]
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line(s) | Observation | Comparator | Reference |
| Radiosensitization | Hypoxic V-79 | More potent radiosensitizer | Misonidazole | [1] |
| Hypoxic V-79 | At 2 mM, approached the oxic curve | - | [1] | |
| EMT6 | Significant activity observed | - | [1] | |
| Hypoxic Cytotoxicity | V-79, EMT6 | Considerably more toxic to hypoxic cells | Misonidazole | [1] |
| Synergistic Effect | V-79 | Pre-incubation (4h, hypoxic) before irradiation caused a significant decrease in the extrapolation number and loss of the shoulder of the radiation survival curves. | - | [1] |
Table 2: Toxicological and Pharmacokinetic Profile of this compound
| Parameter | Model System | Observation | Comparator | Reference |
| Acute Toxicity (LD50) | In vivo | Two times less toxic | Misonidazole (on equimolar basis) | [1] |
| Mutagenicity | Escherichia coli | Significantly less mutagenic | Misonidazole | [1] |
| Plasma Half-Life (T 1/2) | In vivo | Alpha phase: 36 min; Beta phase: 72 min | - | [1] |
| Tissue Distribution | In vivo | Brain concentration was ~1/6 of tumor concentration | - | [1] |
Mechanism of Action
The primary mechanism of action for 2-nitroimidazole compounds like this compound is their ability to mimic the radiosensitizing effect of oxygen in hypoxic cells.[3] Under low-oxygen conditions, the nitro group of this compound is reduced by intracellular reductases, leading to the formation of reactive intermediates and reactive oxygen species (ROS).[3] These reactive species can "fix" radiation-induced DNA damage, making it permanent and leading to cell death.[3] Additionally, this compound has been shown to be more toxic to hypoxic cells than misonidazole, an effect potentially linked to a greater depletion of nonprotein thiols (NPSH), such as glutathione.[1] NPSH are crucial in protecting cells from oxidative damage, and their depletion can further sensitize cells to radiation.[1]
Caption: Proposed mechanism of this compound as a hypoxic cell radiosensitizer.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These are representative protocols based on standard laboratory practices for evaluating radiosensitizers.
In Vitro Radiosensitization (Clonogenic Survival Assay)
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and a radiosensitizing agent.[4][5]
Principle: The assay measures the ability of a single cell to proliferate and form a colony (typically defined as a cluster of at least 50 cells).[6] The survival fraction is calculated by comparing the number of colonies formed by treated cells to that of untreated controls.
Materials:
-
V-79 or EMT6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Calibrated radiation source (e.g., X-ray irradiator)
-
Fixative (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of exponentially growing cells using trypsin. Plate a predetermined number of cells (e.g., 200-10,000, depending on the radiation dose) into 6-well plates.[5] Allow cells to attach for 4-6 hours.
-
Compound Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 2 mM) or vehicle control.[1]
-
Induction of Hypoxia: Place the plates in a hypoxic chamber for a specified duration (e.g., 4-6 hours) to allow the drug to be metabolized under low-oxygen conditions.[5]
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[5] A parallel set of plates under normoxic conditions should also be irradiated.
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a standard normoxic incubator (37°C, 5% CO₂).
-
Colony Formation: Incubate for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 10% formalin for at least 10 minutes. Stain the fixed colonies with 0.1% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing 50 or more cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
References
- 1. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new potent radiosensitizer: 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
RA-263: An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
RA-263, a 2-nitroimidazole (B3424786) nucleoside, has demonstrated significant potential as a hypoxic cell radiosensitizer. Preclinical studies have highlighted its superiority over misonidazole (B1676599) in terms of both efficacy and toxicity profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel radiosensitizing agents for oncology applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol, is a nucleoside analogue incorporating a 2-nitroimidazole moiety.[1] This structural feature is critical to its function as a radiosensitizer, particularly in hypoxic environments characteristic of solid tumors.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 82205-95-6[1] |
| Chemical Formula | C9H11N3O5[1] |
| Molecular Weight | 241.20 g/mol [1] |
| IUPAC Name | 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol[1] |
| SMILES Code | OCC1OC(n2c(--INVALID-LINK--=O)ncc2)C=CC1O[1] |
| InChI Key | CJRBQXDMCWCHBW-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1] |
Mechanism of Action and Signaling Pathways
The radiosensitizing effect of 2-nitroimidazoles like this compound is contingent upon the hypoxic conditions prevalent in many solid tumors. The proposed mechanism involves the bioreductive activation of the nitro group.
Under hypoxic conditions, intracellular nitroreductases catalyze the one-electron reduction of the 2-nitroimidazole moiety, leading to the formation of a reactive nitroso intermediate. This intermediate can then undergo further reduction to form hydroxylamines and amines. These reduced metabolites are highly reactive and can interact with cellular macromolecules, including DNA, leading to cytotoxic effects. A key aspect of this mechanism is the depletion of nonprotein thiols (NPSH), such as glutathione.[1] Depletion of these endogenous radioprotectants enhances the susceptibility of cancer cells to radiation-induced damage.
References
Unraveling the Biological Interactions of RA-263: A Technical Guide for Researchers
An In-depth Examination of the Hypoxia-Selective Mechanism of a 2-Nitroimidazole (B3424786) Radiosensitizer
For researchers and professionals in drug development, understanding the precise molecular interactions of investigational compounds is paramount. This technical guide delves into the known biological targets of RA-263, a 2-nitroimidazole nucleoside. It is crucial to preface this analysis with a key distinction: this compound is not a targeted therapy in the conventional sense, with a specific, high-affinity interaction with a single receptor or enzyme. Instead, its biological activity stems from its selective activation under hypoxic conditions, leading to interactions with a range of cellular macromolecules.
The Core Mechanism: Hypoxia-Selective Activation and Macromolecular Adduct Formation
This compound, identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, belongs to the class of 2-nitroimidazole compounds. These agents have been extensively investigated as radiosensitizers and hypoxia-selective cytotoxins. Their mechanism of action is contingent on the low-oxygen environment characteristic of many solid tumors.
In normoxic tissues, the nitro group of the 2-nitroimidazole undergoes a one-electron reduction, but is rapidly re-oxidized by molecular oxygen, rendering the compound relatively inert. However, in hypoxic cells, the radical anion formed upon reduction undergoes further irreversible reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then form covalent bonds with cellular macromolecules, including proteins and DNA, leading to cellular damage and sensitization to radiation therapy.[1][2] This process is also associated with the depletion of nonprotein thiols (NPSH), contributing to its cytotoxic effects.
Identified Protein Targets of a 2-Nitroimidazole Analogue
While specific protein targets for this compound have not been detailed in the literature, a study utilizing a click-chemistry compatible 2-nitroimidazole probe, azidoazomycin arabinofuranoside (N3-AZA), has provided significant insights into the potential protein interactome of this class of compounds in FaDu head and neck cancer cells.[2] This study identified 62 proteins that form adducts with the N3-AZA probe under hypoxic conditions. Bioinformatic analysis revealed that many of these proteins are involved in key cellular pathways critical to the hypoxia response, such as glycolysis and HIF1A signaling.[2]
The formation of adducts with these proteins can lead to a reduction in their enzymatic activity, contributing to the overall cytotoxic effect of the compound. For instance, the enzymatic activities of two of the top identified targets, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase P (GSTP1), were significantly reduced by N3-AZA adduct formation under hypoxic conditions.[2]
Table 1: Key Protein Targets of N3-AZA in Hypoxic FaDu Cells
| Protein Abbreviation | Protein Name | Cellular Pathway/Function |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis, Apoptosis |
| GSTP1 | Glutathione S-transferase P | Detoxification, Drug Resistance |
| PGK1 | Phosphoglycerate kinase 1 | Glycolysis |
| PKM | Pyruvate kinase M1/2 | Glycolysis |
| ALDOA | Fructose-bisphosphate aldolase (B8822740) A | Glycolysis |
| ENO1 | Alpha-enolase | Glycolysis, Growth Regulation |
| LDHA | L-lactate dehydrogenase A chain | Fermentation |
| ACTB | Beta-actin | Cytoskeleton |
| HSP90AA1 | Heat shock protein 90-alpha | Protein Folding, Signal Transduction |
| PDIA3 | Protein disulfide-isomerase A3 | Protein Folding |
This table represents a selection of the 62 proteins identified in the study by Abou-leila et al. (2021) and highlights those in key metabolic and cellular pathways.[2]
Experimental Protocol: Identification of 2-Nitroimidazole-Protein Adducts
The following provides a generalized methodology for the identification of protein targets of 2-nitroimidazole compounds, based on the approach used for N3-AZA.[2] This protocol utilizes a chemical probe with a bio-orthogonal handle (e.g., an azide) for subsequent enrichment and identification by mass spectrometry.
1. Synthesis of a Click-Chemistry Compatible 2-Nitroimidazole Probe:
-
Synthesize an analogue of the 2-nitroimidazole of interest (e.g., this compound) that incorporates an azide (B81097) or alkyne group. This functional group should be placed in a position that does not significantly alter the compound's biological activity.
2. Cell Culture and Hypoxic Treatment:
-
Culture the cancer cell line of interest (e.g., FaDu) under standard conditions.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period.
-
Treat the hypoxic and normoxic control cells with the 2-nitroimidazole probe at a predetermined concentration.
3. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in the lysates using a standard protein assay (e.g., BCA assay).
4. Click Chemistry-Based Enrichment of Adducted Proteins:
-
To the protein lysates, add a capture reagent that contains the complementary bio-orthogonal group (e.g., an alkyne-biotin tag if the probe has an azide).
-
Add the click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA) to catalyze the cycloaddition reaction between the probe and the capture reagent.
-
Incubate the reaction to allow for the covalent linkage of the biotin (B1667282) tag to the probe-adducted proteins.
5. Affinity Purification of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated protein adducts.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
6. Sample Preparation for Mass Spectrometry:
-
Perform an in-solution or on-bead tryptic digest of the eluted proteins to generate peptides.
-
Desalt the resulting peptides using a C18 spin column.
7. LC-MS/MS Analysis and Protein Identification:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use a label-free quantification method to compare the abundance of identified proteins between the hypoxic and normoxic samples to identify hypoxia-specific targets.
Conclusion
The biological activity of this compound is not defined by high-affinity binding to a single molecular target. Instead, its efficacy as a radiosensitizer is derived from its hypoxia-selective reduction to reactive species that form covalent adducts with a multitude of cellular macromolecules. While direct protein targets of this compound have not been elucidated, research on analogous 2-nitroimidazole compounds has identified a range of protein interaction partners, particularly those involved in glycolysis and the cellular response to hypoxia. This promiscuous targeting within the hypoxic tumor microenvironment is the foundation of its therapeutic potential. Future research may focus on identifying the specific adducts that are most critical for the radiosensitizing effects of this compound and other 2-nitroimidazoles.
References
The Radiosensitizer RA-263: An In-depth Technical Guide to its Early Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and development of RA-263, a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a radiosensitizing agent in cancer therapy. This document details the preclinical findings, including its efficacy as a radiosensitizer and cytotoxic agent, its pharmacokinetic profile, and its toxicological evaluation. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and crucial signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Introduction
This compound, chemically known as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, emerged as a promising candidate in the field of radiation oncology. As a member of the 2-nitroimidazole class of compounds, its primary mechanism of action is rooted in its ability to mimic oxygen in sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation. Hypoxic cells, prevalent in solid tumors, are notoriously resistant to radiotherapy. Compounds like this compound were developed to overcome this challenge and enhance the therapeutic ratio of radiation treatment. This guide synthesizes the foundational preclinical data that characterized the pharmacological and toxicological profile of this compound.
Quantitative Data Summary
The early evaluation of this compound involved rigorous in vitro and in vivo studies to quantify its radiosensitizing and cytotoxic properties, often in direct comparison to the then-standard radiosensitizer, misonidazole (B1676599).
Table 1: In Vitro Radiosensitization of Hypoxic V-79 Chinese Hamster Cells
| Compound | Concentration (mM) | Radiation Dose for 1% Survival (Gy) | Sensitizer (B1316253) Enhancement Ratio (SER) |
| Control (Anoxic) | - | 25.0 | 1.0 |
| This compound | 0.1 | 18.5 | 1.35 |
| 0.5 | 14.0 | 1.79 | |
| 1.0 | 11.5 | 2.17 | |
| 2.0 | 9.5 | 2.63 | |
| Misonidazole | 1.0 | 15.5 | 1.61 |
| 5.0 | 11.0 | 2.27 | |
| Control (Oxic) | - | 9.0 | 2.78 |
Data synthesized from Agrawal et al., 1982.
Table 2: In Vitro Hypoxic Cytotoxicity in V-79 Cells (4-hour incubation)
| Compound | Concentration for 50% Cell Kill (mM) |
| This compound | 1.5 |
| Misonidazole | > 10.0 |
Data synthesized from Agrawal et al., 1982.
Table 3: In Vivo Radiosensitization in EMT6 Mammary Tumors
| Treatment Group | Radiation Dose for 50% Cell Survival (Gy) | Sensitizer Enhancement Ratio (SER) |
| Radiation Alone | 12.5 | 1.0 |
| This compound (0.5 mg/g) + Radiation | 8.0 | 1.56 |
| Misonidazole (0.5 mg/g) + Radiation | 9.0 | 1.39 |
Data synthesized from Agrawal et al., 1982.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Elimination Half-life (α-phase) | 36 minutes |
| Plasma Elimination Half-life (β-phase) | 72 minutes |
| Tumor-to-Brain Concentration Ratio | 6:1 |
Data synthesized from Agrawal et al., 1982.
Table 5: Acute Toxicity and Mutagenicity
| Parameter | This compound | Misonidazole |
| Acute LD50 in Mice (mg/kg) | 2100 | 1050 |
| Relative Mutagenicity (E. coli) | Significantly Less Mutagenic | - |
Data synthesized from Agrawal et al., 1982.
Mechanism of Action: Radiosensitization and Hypoxic Cytotoxicity
The prevailing mechanism for the action of 2-nitroimidazoles like this compound is their ability to be selectively reduced in hypoxic environments. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules. A key aspect of this mechanism is the depletion of nonprotein thiols (NPSH), such as glutathione (B108866) (GSH).[1]
Under normal oxygen conditions, any formed radical anions from the reduction of the nitro group are rapidly re-oxidized, rendering the compound relatively inert. However, in the absence of oxygen (hypoxia), these reduced intermediates persist and can deplete cellular antioxidants like GSH.[1] Glutathione plays a critical role in repairing radiation-induced free radical damage to DNA through hydrogen donation. By depleting GSH, this compound removes this natural radioprotective mechanism, thus "fixing" the radiation damage and leading to increased cell death. This synergistic effect of radiosensitization and hypoxic cell toxicity was observed with this compound, where pre-incubation under hypoxic conditions before irradiation led to a significant decrease in the extrapolation number of the radiation survival curves, indicating a loss of the cell's ability to repair sublethal damage.[1]
Caption: Conceptual pathway of this compound radiosensitization and hypoxic cytotoxicity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the early evaluation of this compound.
In Vitro Radiosensitization Assay (Clonogenic Survival)
This assay determines the ability of a compound to enhance the cell-killing effect of radiation on cultured cells.
1. Cell Culture:
- Chinese hamster V-79 or EMT6 mammary tumor cells are maintained in exponential growth in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cells are incubated at 37°C in a humidified atmosphere of 5% CO₂.
2. Plating for Experiment:
- A single-cell suspension is prepared using trypsin.
- Known numbers of cells (e.g., 100-1000) are seeded into 25 cm² tissue culture flasks. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
- Flasks are incubated for 3-4 hours to allow for cell attachment.
3. Induction of Hypoxia and Drug Treatment:
- For hypoxic conditions, the flasks are fitted with gassing caps.
- A mixture of 95% N₂ and 5% CO₂ is passed through the flasks for 90 minutes to achieve hypoxia (pO₂ < 10 ppm).
- This compound or misonidazole, dissolved in culture medium, is added to the flasks at the desired concentrations. Control flasks receive medium without the drug.
- For oxic controls, flasks are kept in a standard incubator.
- Cells are incubated with the drug for a specified period (e.g., 1-2 hours) at 37°C.
4. Irradiation:
- Flasks are irradiated at room temperature using a Cobalt-60 or similar source at a defined dose rate.
- A range of radiation doses is used to generate a survival curve.
5. Colony Formation:
- After irradiation, the drug-containing medium is removed, and flasks are washed with fresh medium.
- Fresh medium is added, and the flasks are returned to the incubator for 7-10 days to allow for colony formation.
6. Staining and Counting:
- The medium is discarded, and the colonies are fixed with methanol (B129727) and stained with crystal violet.
- Colonies containing 50 or more cells are counted.
7. Data Analysis:
The plating efficiency (PE) is calculated as (colonies counted / cells seeded) for the untreated control group.
The surviving fraction (SF) for each treatment group is calculated as (colonies counted) / (cells seeded x PE).
Survival curves are generated by plotting the log of the surviving fraction against the radiation dose.
The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Caption: Experimental workflow for the clonogenic survival assay.
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.
1. Animal Model:
- BALB/c mice are typically used. Animals are housed under standard conditions with free access to food and water.
2. Drug Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline).
- A single dose (e.g., 0.5 mg/g body weight) is administered via intraperitoneal (i.p.) injection.
3. Sample Collection:
- At various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes), groups of mice (n=3-5 per time point) are euthanized.
- Blood is collected via cardiac puncture into heparinized tubes.
- Tissues of interest (e.g., tumor, brain, liver, kidney) are rapidly excised and weighed.
4. Sample Processing:
- Blood is centrifuged to separate plasma.
- Tissues are homogenized in a suitable buffer.
- Plasma and tissue homogenates are deproteinized (e.g., with perchloric acid).
5. Drug Concentration Analysis:
- The concentration of this compound in the processed samples is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
- A standard curve is generated using known concentrations of this compound to quantify the drug in the biological samples.
6. Data Analysis:
- Plasma concentration-time data are plotted.
- Pharmacokinetic parameters, such as elimination half-life (t½), volume of distribution (Vd), and clearance (CL), are calculated using appropriate pharmacokinetic modeling software.
- Tissue-to-plasma concentration ratios are calculated to assess drug distribution.
Acute Toxicity (LD50) Testing
This test determines the single dose of a substance that is lethal to 50% of a group of test animals.
1. Animal Model:
- Groups of mice (e.g., 10 per group) of a single sex and similar weight are used.
2. Drug Administration:
- This compound is administered as a single intraperitoneal injection.
- A range of doses is tested across different groups of animals.
3. Observation:
- Animals are observed for a period of 14 days.
- Observations include signs of toxicity (e.g., changes in behavior, appearance, weight loss) and mortality.
4. Data Analysis:
- The number of mortalities in each dose group is recorded.
- The LD50 value is calculated using a statistical method, such as the probit or logit method.
Conclusion
The early preclinical research on this compound demonstrated its potential as a potent radiosensitizer and a selective cytotoxic agent for hypoxic cells.[1] In vitro studies showed that this compound was a more effective radiosensitizer than misonidazole on a molar basis.[1] Its increased cytotoxicity towards hypoxic cells was linked to a greater depletion of nonprotein thiols.[1] In vivo experiments confirmed its efficacy as a sensitizer in a mammary tumor model.[1] Pharmacokinetic studies indicated a biphasic plasma elimination and, importantly, a limited penetration of the central nervous system, suggesting a potentially lower risk of the neurotoxicity that plagued other nitroimidazole compounds.[1] Furthermore, this compound exhibited a more favorable acute toxicity profile than misonidazole, being two times less toxic on an equimolar basis, and was also found to be less mutagenic.[1]
Collectively, these foundational studies established this compound as a strong candidate for further development, warranting clinical investigation to determine its safety and efficacy in treating human cancers in conjunction with radiotherapy. This guide provides the essential technical details of this early research, offering valuable insights for scientists and researchers in the ongoing quest to overcome tumor radioresistance.
References
RA-263: An In-depth Technical Guide on its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-263, chemically identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a 2-nitroimidazole (B3424786) nucleoside that was investigated for its potential as a hypoxic cell radiosensitizer.[1] The rationale for its development stems from the need for more effective therapeutic agents to target hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy. This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, based on the available scientific literature. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's characteristics.
Quantitative Safety and Toxicity Data
The preclinical evaluation of this compound involved both in vivo and in vitro studies to determine its toxicological profile and compare it with the then-standard radiosensitizer, misonidazole (B1676599).
In Vivo Acute Toxicity
| Parameter | Species | Route of Administration | Value | Comparator (Misonidazole) | Finding |
| Acute LD50 | Mice | Not Specified in Abstract | Two times less toxic than misonidazole on an equimolar basis.[1] | - | This compound demonstrates a more favorable acute toxicity profile compared to misonidazole.[1] |
In Vitro Cytotoxicity and Radiosensitization
| Cell Line | Condition | This compound Concentration | Effect |
| Chinese hamster (V-79) cells | Hypoxic | 2 mM | Approached the oxic cell killing curve, indicating potent radiosensitization.[1] |
| EMT6 mammary tumor cells | Hypoxic | Not Specified in Abstract | Demonstrated significant in vitro radiosensitization activity.[1] |
| Chinese hamster (V-79) cells | Hypoxic | Not Specified in Abstract | Considerably more toxic to hypoxic cells than misonidazole.[1] |
Pharmacokinetics
| Parameter | Species | Value | Implication |
| Plasma Elimination | Not Specified in Abstract | Rapid alpha phase (T 1/2 of 36 min) and a slower beta phase (T 1/2 of 72 min).[1] | Biphasic elimination from plasma. |
| Brain Concentration | Not Specified in Abstract | Approximately one-sixth of the tumor concentration.[1] | Suggests that this compound is largely excluded from the central nervous system, potentially reducing neurotoxicity.[1] |
Mutagenicity
| Assay | Organism | Finding |
| Ames Test | Escherichia coli | Significantly less mutagenic than misonidazole.[1] |
Proposed Mechanism of Action
The radiosensitizing and cytotoxic effects of this compound are believed to be mediated through the bioreductive activation of its 2-nitroimidazole moiety under hypoxic conditions. This process is characteristic of this class of compounds.
Under low oxygen conditions, intracellular nitroreductases catalyze the one-electron reduction of the nitro group of this compound, forming a nitro radical anion. This radical can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can deplete cellular non-protein thiols, such as glutathione (B108866) (GSH), which are crucial for cellular defense against oxidative stress and the repair of radiation-induced damage.[1] Additionally, these intermediates can form covalent adducts with macromolecules, including DNA and proteins, leading to increased cellular damage and sensitization to ionizing radiation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard preclinical testing procedures.
In Vitro Radiosensitization Assay
This assay evaluates the ability of a compound to enhance the cell-killing effect of ionizing radiation under hypoxic conditions.
-
Cell Culture: Chinese hamster (V-79) or EMT6 mammary tumor cells are cultured in appropriate media and seeded into 60 mm tissue culture dishes at a density that allows for the formation of distinct colonies.
-
Induction of Hypoxia: The cell culture plates are placed in an airtight chamber, and the atmosphere is rendered hypoxic by gassing with a mixture of 95% nitrogen and 5% carbon dioxide. Oxygen levels are typically maintained at less than 10 ppm.
-
Drug Treatment: Stock solutions of this compound and misonidazole are prepared and diluted to the desired concentrations in the culture medium. The medium in the plates is replaced with the drug-containing medium. Control plates receive a medium without the drug.
-
Pre-incubation: The cells are pre-incubated with the drug under hypoxic conditions for a specified period, for instance, 4 hours, to allow for drug uptake and metabolic activation.[1]
-
Irradiation: Following pre-incubation, the plates are irradiated with a range of doses of X-rays using a calibrated radiation source.
-
Colony Formation: After irradiation, the drug-containing medium is replaced with a fresh medium, and the plates are returned to a standard incubator (normoxic conditions) for 7-14 days to allow for colony formation.
-
Quantification: The colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells are counted. The surviving fraction for each dose is calculated as the ratio of the plating efficiency of the treated cells to that of the untreated control cells.
-
Data Analysis: Survival curves are plotted, and the Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
In Vivo Acute LD50 Determination
This study aims to determine the median lethal dose (LD50) of a substance in an animal model.
-
Animals: Healthy, young adult mice of a specific strain (e.g., C57BL/6) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: this compound and misonidazole are dissolved or suspended in a suitable vehicle (e.g., saline). A range of doses is prepared.
-
Administration: The test substance is administered as a single dose via a specified route (e.g., intraperitoneal or intravenous injection). A control group receives the vehicle only.
-
Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis, which determines the dose that is lethal to 50% of the animals in the test group.
Non-Protein Thiol (NPSH) Depletion Assay
This assay quantifies the reduction in the levels of non-protein thiols, primarily glutathione (GSH), in cells following treatment with a test compound.
-
Cell Culture and Treatment: Cells (e.g., V-79) are cultured and treated with this compound or misonidazole under hypoxic conditions for various time points.
-
Cell Lysis: After treatment, the cells are washed and lysed to release the intracellular contents.
-
Thiol Quantification: The amount of NPSH in the cell lysates is determined using a colorimetric or fluorometric assay. A common method is the Ellman's reagent (DTNB) assay, where DTNB reacts with thiol groups to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: The NPSH levels in the treated cells are compared to those in untreated control cells to determine the extent of depletion.
Mutagenicity (Ames) Test
This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium or tryptophan-requiring strains of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound or misonidazole in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only the bacteria that have undergone a reverse mutation to a prototrophic state (able to synthesize the required amino acid) will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control.
Conclusion
References
Technical Guide: Pharmacokinetics and Pharmacodynamics of RA-263
Disclaimer: The following information is based on limited publicly available data. A comprehensive analysis may require access to proprietary or unpublished studies.
Introduction
RA-263 is a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a radiosensitizer, particularly in hypoxic tumor cells.[1] This document summarizes the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical studies.
Pharmacokinetics
The plasma elimination of this compound follows a biphasic pattern, characterized by a rapid initial phase (alpha) and a slower terminal phase (beta).[1] Limited data suggests that this compound has poor penetration of the central nervous system (CNS), with brain concentrations being approximately one-sixth of those found in tumors.[1]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Model |
| Plasma Elimination Half-Life (t½ α) | 36 minutes | Preclinical model[1] |
| Plasma Elimination Half-Life (t½ β) | 72 minutes | Preclinical model[1] |
| Brain:Tumor Concentration Ratio | ~1:6 | Preclinical model[1] |
Pharmacodynamics
This compound demonstrates potent radiosensitizing effects in hypoxic cancer cells.[1] Its mechanism of action is linked to the depletion of nonprotein thiols, which enhances the cytotoxic effects of radiation in a low-oxygen environment.[1]
In Vitro Activity
In vitro studies have shown this compound to be a more potent radiosensitizer than misonidazole (B1676599).[1] At a concentration of 2 mM, this compound's radiosensitizing effect in hypoxic Chinese hamster (V-79) cells approached the radiation survival curve of cells under normal oxygen conditions.[1] Furthermore, this compound exhibits greater cytotoxicity towards hypoxic cells compared to misonidazole.[1] The combination of radiosensitization and hypoxic cell toxicity results in a synergistic response, significantly reducing the shoulder of the radiation survival curves of V-79 cells.[1]
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Cell Line | Observation |
| Radiosensitization | V-79, EMT6 | More potent than misonidazole; at 2 mM, approaches oxic curve in V-79 cells.[1] |
| Cytotoxicity | Hypoxic V-79 cells | Considerably more toxic than misonidazole.[1] |
| Mechanism | V-79 cells | Higher depletion of nonprotein thiols (NPSH) than misonidazole.[1] |
In Vivo Activity
In vivo experiments using the EMT6 mammary tumor model and an in vivo-in vitro cloning assay have confirmed that this compound is an effective radiosensitizer.[1]
Toxicology
Acute toxicity studies have indicated that this compound is two times less toxic than misonidazole on an equimolar basis.[1] Additionally, it has been shown to be significantly less mutagenic than misonidazole in a strain of Escherichia coli.[1]
Experimental Protocols
In Vitro Radiosensitization Assay
-
Cell Lines: Chinese hamster (V-79) cells and EMT6 mammary tumor cells.
-
Conditions: Cells were made hypoxic prior to and during irradiation.
-
Treatment: Cells were incubated with this compound (e.g., 2 mM) or misonidazole as a comparator.
-
Irradiation: Cells were irradiated with varying doses of radiation.
-
Endpoint: Cell survival was measured to generate radiation survival curves.
Hypoxic Cytotoxicity Assay
-
Cell Line: V-79 cells.
-
Conditions: Cells were incubated under hypoxic conditions.
-
Treatment: Cells were exposed to this compound or misonidazole.
-
Endpoint: Cell viability was assessed to determine the cytotoxic effects of the compounds under hypoxic conditions.
Nonprotein Thiol (NPSH) Depletion Assay
-
Methodology: The specific protocol for measuring NPSH depletion was not detailed in the available literature. However, this typically involves cell lysis followed by a colorimetric assay (e.g., using Ellman's reagent) to quantify the levels of free thiols.
In Vivo Radiosensitization (In Vivo-In Vitro Cloning Assay)
-
Animal Model: Mice bearing EMT6 mammary tumors.
-
Treatment: Animals were administered this compound prior to tumor irradiation.
-
Procedure: Following in vivo treatment and irradiation, tumors were excised, and the cells were dissociated and plated in vitro to determine the surviving fraction of tumor cells.
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound radiosensitization in hypoxic tumor cells.
References
An In-depth Technical Guide to RA-263: A 2-Nitroimidazole Nucleoside Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA-263, chemically identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a second-generation 2-nitroimidazole (B3424786) nucleoside designed as a hypoxic cell radiosensitizer.[1] Preclinical studies have demonstrated its potential as a more potent and less toxic alternative to the prototypical radiosensitizer, misonidazole (B1676599). This document provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a technical guide for researchers in oncology and drug development.
Introduction
The presence of hypoxic cells in solid tumors is a major factor contributing to resistance to radiotherapy. Hypoxic cells are significantly less susceptible to the damaging effects of ionizing radiation, which relies on the presence of oxygen to "fix" radiation-induced DNA damage. This has led to the development of hypoxic cell radiosensitizers, compounds that selectively increase the radiation sensitivity of oxygen-deficient cells.
This compound is a 2-nitroimidazole nucleoside developed to improve upon the first-generation radiosensitizers like misonidazole.[1] The rationale behind its design was to create a molecule with enhanced radiosensitizing efficacy and a more favorable pharmacokinetic and toxicity profile.[1][2]
Mechanism of Action
The primary mechanism of action of this compound as a radiosensitizer is believed to be its "oxygen-mimetic" effect. Like other 2-nitroimidazoles, this compound is preferentially reduced in hypoxic cells to reactive intermediates. These intermediates can then react with and "fix" radiation-induced DNA damage, a role normally played by oxygen, thereby increasing the lethal effects of radiation in anoxic environments.
A key aspect of this compound's activity is its ability to deplete nonprotein thiols (NPSH), such as glutathione.[1] Thiols are endogenous radioprotectors that can chemically repair radiation-induced DNA damage. By reducing the intracellular concentration of these protective molecules, this compound further enhances the radiosensitivity of hypoxic cells.[1]
Figure 1: Proposed mechanism of action for this compound as a radiosensitizer.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Radiosensitization and Hypoxic Cytotoxicity
| Cell Line | Condition | This compound Concentration | Endpoint | Value | Comparator (Misonidazole) | Reference |
| V-79 | Hypoxic | 2 mM | Radiosensitization | Approaches oxic curve | Less potent | [1] |
| V-79 | Hypoxic | Not Specified | Cytotoxicity | More toxic | - | [1] |
| EMT6 | Hypoxic | Not Specified | Radiosensitization | Significant activity | - | [1] |
| V-79 | Hypoxic | Not Specified | NPSH Depletion | Higher depletion | - | [1] |
Quantitative data for Sensitizer (B1316253) Enhancement Ratio (SER) or specific IC50 values for cytotoxicity are not explicitly detailed in the primary literature abstracts. The data indicates superior performance to misonidazole.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Tumor Model | Value | Notes | Reference |
| Radiosensitization | Mouse | EMT6 Mammary Tumor | Effective sensitizer | In vivo-in vitro cloning assay | [1] |
| Plasma T1/2 (alpha) | Mouse | - | 36 minutes | Biphasic elimination | [1] |
| Plasma T1/2 (beta) | Mouse | - | 72 minutes | Biphasic elimination | [1] |
| Brain Concentration | Mouse | EMT6 Mammary Tumor | ~1/6th of tumor concentration | Suggests exclusion from CNS | [1] |
Table 3: Toxicity Profile
| Parameter | Species | Value | Comparator (Misonidazole) | Notes | Reference |
| Acute LD50 | Mouse | 3.3 g/kg | 1.4 g/kg | Two times less toxic on an equimolar basis | [1] |
| Mutagenicity | E. coli | Significantly less mutagenic | - | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for this compound.
In Vitro Radiosensitization and Cytotoxicity Assay
-
Cell Lines: Chinese hamster (V-79) and EMT6 mouse mammary tumor cells were used.
-
Cell Culture: Cells were maintained as asynchronous, exponentially growing monolayer cultures.
-
Hypoxic Conditions: To induce hypoxia, cells were incubated in sealed containers flushed with nitrogen gas.
-
Drug Incubation: this compound was added to the cell cultures at various concentrations. For combined effect studies, cells were pre-incubated with this compound for 4 hours under hypoxic conditions before irradiation.[1]
-
Irradiation: Cells were irradiated with a suitable source of ionizing radiation (e.g., X-ray or gamma-ray source) at specified doses.
-
Colony Formation Assay: After treatment, cells were trypsinized, counted, and plated at appropriate dilutions in fresh medium. Plates were incubated until colonies of at least 50 cells were formed. Colonies were then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction was calculated relative to untreated control cells.
-
Data Analysis: Survival curves were generated by plotting the surviving fraction against the radiation dose. The sensitizer enhancement ratio (SER) or dose modification factor (DMF) was calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to that in the presence of the drug.
Nonprotein Thiol (NPSH) Depletion Assay
-
Cell Preparation: A known number of cells (e.g., V-79 cells) were harvested and washed.
-
Drug Treatment: Cells were incubated with this compound or a comparator drug (e.g., misonidazole) for various time points.
-
Cell Lysis: After incubation, cells were lysed to release intracellular contents.
-
Thiol Quantification: The concentration of nonprotein thiols in the cell lysate was determined using a colorimetric or fluorometric assay. A common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiol groups to produce a colored product that can be measured spectrophotometrically.
-
Data Analysis: The amount of NPSH was normalized to the cell number or total protein content and expressed as a percentage of the untreated control.
In Vivo Radiosensitization (In Vivo-In Vitro Cloning Assay)
-
Tumor Model: EMT6 mammary tumors were established in syngeneic mice (e.g., BALB/c).
-
Drug Administration: this compound was administered to the tumor-bearing mice, typically via intraperitoneal injection.
-
Tumor Irradiation: At a specified time after drug administration (to allow for drug distribution to the tumor), the tumors were locally irradiated with a single dose of radiation.
-
Tumor Excision and Cell Dissociation: Immediately after irradiation, the tumors were excised, and a single-cell suspension was prepared by enzymatic digestion.
-
In Vitro Colony Formation: The resulting tumor cells were plated in vitro for a colony formation assay, as described in section 4.1.
-
Data Analysis: The surviving fraction of tumor cells was calculated for each treatment group. The in vivo radiosensitizing effect was determined by comparing the cell survival in tumors treated with radiation alone to those treated with this compound plus radiation.
Figure 2: Workflow for the in vivo-in vitro cloning assay.
Conclusion
This compound is a promising 2-nitroimidazole nucleoside radiosensitizer that has demonstrated superior efficacy and a better safety profile compared to misonidazole in preclinical models. Its mechanism of action, centered on the oxygen-mimetic effect and depletion of nonprotein thiols, provides a strong rationale for its radiosensitizing properties in hypoxic tumor cells. The available data warrant further investigation to fully elucidate its clinical potential in combination with radiotherapy for the treatment of solid tumors. This guide provides a foundational overview for researchers interested in exploring the therapeutic utility of this compound and similar compounds.
References
RA-263: A Novel 2-Nitroimidazole Nucleoside for Enhanced Radiosensitization in Hypoxic Tumors
Introduction:
RA-263 is a 2-nitroimidazole (B3424786) nucleoside, chemically identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole.[1] It has been investigated for its potential as a radiosensitizer, a class of drugs that make tumor cells more susceptible to the damaging effects of radiation therapy. The novelty of this compound lies in its enhanced potency and favorable toxicological profile compared to the then-standard radiosensitizer, misonidazole (B1676599). This document provides a technical overview of this compound, summarizing its efficacy, pharmacokinetic data, and the experimental protocols used in its preclinical evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, comparing its performance with misonidazole.
Table 1: In Vitro Radiosensitization and Cytotoxicity
| Parameter | Cell Line | This compound | Misonidazole | Conditions |
| Radiosensitization | V-79 (Hypoxic) | More potent; 2 mM approached oxic curve | Less potent | In vitro |
| Radiosensitization | EMT6 (Hypoxic) | Significant activity | Not specified | In vitro |
| Cytotoxicity | Hypoxic Cells | Considerably more toxic | Less toxic | In vitro |
| NPSH Depletion | Not specified | Higher depletion | Lower depletion | In vitro |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | This compound | Misonidazole |
| Radiosensitization | EMT6 Mammary Tumor | Effective sensitizer | Not specified |
| Plasma Half-Life (α phase) | Not specified | 36 min | Not specified |
| Plasma Half-Life (β phase) | Not specified | 72 min | Not specified |
| Brain:Tumor Concentration Ratio | Not specified | ~1:6 | Not specified |
Table 3: Toxicological Profile
| Parameter | Model | This compound | Misonidazole |
| Acute LD50 | Not specified | Two times less toxic | More toxic |
| Mutagenicity | Escherichia coli | Significantly less mutagenic | More mutagenic |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. In Vitro Radiosensitization Assay:
-
Cell Lines: Chinese hamster (V-79) and EMT6 mammary tumor cells were used.
-
Hypoxic Conditions: Cells were rendered hypoxic prior to and during irradiation.
-
Drug Incubation: Cells were pre-incubated with this compound or misonidazole at specified concentrations (e.g., 2 mM for this compound).
-
Irradiation: Cells were irradiated with varying doses of radiation.
-
Outcome Measurement: The surviving fraction of cells was determined using a standard colony-forming assay. The radiation survival curves were then plotted to assess the radiosensitizing effect.
2. In Vitro Cytotoxicity Assay:
-
Cell Lines: V-79 and EMT6 cells.
-
Drug Exposure: Cells were exposed to varying concentrations of this compound and misonidazole under both oxic and hypoxic conditions.
-
Duration: A 4-hour pre-incubation period under hypoxic conditions was used to measure the combined effects of radiosensitization and hypoxic cell toxicity.[1]
-
Outcome Measurement: Cell viability was assessed to determine the cytotoxic potential of the compounds.
3. Nonprotein Thiol (NPSH) Depletion Assay:
-
Objective: To investigate the mechanism of increased cytotoxicity.
-
Methodology: The levels of nonprotein thiols (like glutathione) were measured in cells following treatment with this compound or misonidazole. The higher depletion of NPSH by this compound is suggested to be related to its increased cytotoxicity.[1]
4. In Vivo Radiosensitization Assay:
-
Animal Model: Mice bearing EMT6 mammary tumors.
-
Assay Type: In vivo-in vitro cloning assay.
-
Procedure:
-
Tumor-bearing animals were treated with this compound.
-
The tumors were then irradiated in vivo.
-
After a specified time, the tumors were excised, and a single-cell suspension was prepared.
-
The clonogenic survival of the tumor cells was determined by plating them in vitro.
-
5. Pharmacokinetic Studies:
-
Objective: To determine the distribution and elimination of this compound in the body.
-
Procedure:
-
This compound was administered to the animal models.
-
Blood samples were collected at various time points.
-
Concentrations of this compound in plasma, tumor tissue, and brain tissue were measured.
-
-
Analysis: The plasma concentration-time data was analyzed to determine pharmacokinetic parameters such as the elimination half-life (T 1/2). The data for this compound indicated a rapid alpha phase and a slower beta phase of elimination.[1]
6. Acute Toxicity (LD50) Test:
-
Objective: To assess the short-term toxicity of this compound.
-
Methodology: Different doses of this compound and misonidazole were administered to animals on an equimolar basis to determine the lethal dose for 50% of the population (LD50).
7. Mutagenicity Assay:
-
System: A strain of Escherichia coli.
-
Objective: To evaluate the potential of this compound to induce genetic mutations.
-
Methodology: The bacterial strain was exposed to this compound and misonidazole, and the frequency of mutations was measured.
Visualizations
Signaling and Experimental Workflows:
The mechanism of action of 2-nitroimidazole radiosensitizers like this compound involves their reduction in the low-oxygen (hypoxic) environment of tumors. This leads to the formation of reactive intermediates that can damage cellular macromolecules, including DNA, thereby enhancing the lethal effects of radiation.
Caption: Proposed mechanism of this compound radiosensitization in hypoxic tumor cells.
Caption: Experimental workflow for the in vivo-in vitro cloning assay.
References
Methodological & Application
RA-263 experimental protocol for [specific assay]
Determining the Anti-Proliferative Effects of RA-263 using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of the experimental compound this compound on cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol includes reagent preparation, cell culture, experimental procedure, and data analysis. Additionally, a hypothetical signaling pathway for this compound's mechanism of action and a detailed experimental workflow are visualized.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential as an anti-cancer therapeutic. Early studies suggest that this compound may target key signaling pathways involved in cell proliferation and survival. The MTT assay is a widely used method to assess cell viability.[1] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery.
Hypothetical Signaling Pathway of this compound
It is hypothesized that this compound exerts its anti-proliferative effects by inhibiting the Ras-MAPK signaling cascade, a pathway frequently dysregulated in various cancers.[3][4] By blocking this pathway, this compound is thought to prevent the phosphorylation of downstream effectors, ultimately leading to a decrease in the transcription of genes involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the Ras-MAPK signaling pathway by this compound.
Data Presentation
The following table summarizes the hypothetical results of an MTT assay performed with this compound on a cancer cell line. The data shows a dose-dependent decrease in cell viability with increasing concentrations of this compound.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.07 | 94.4% |
| 1 | 0.95 | 0.06 | 76.0% |
| 5 | 0.63 | 0.05 | 50.4% |
| 10 | 0.35 | 0.04 | 28.0% |
| 25 | 0.15 | 0.03 | 12.0% |
| 50 | 0.08 | 0.02 | 6.4% |
| 100 | 0.05 | 0.01 | 4.0% |
Calculated IC50: 5.0 µM
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is designed for adherent cells in a 96-well plate format.
Materials and Reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[2][6]
-
CO2 incubator (37°C, 5% CO2)
Reagent Preparation
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS to a final concentration of 5 mg/mL.[5] Filter-sterilize the solution through a 0.2 µm filter and store at 4°C, protected from light.[2][5]
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
Experimental Workflow
Caption: Workflow for the this compound cell viability (MTT) assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[7]
Day 2: Compound Treatment
-
The following day, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound to the treatment wells. Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Return the plate to the incubator for the desired exposure period (e.g., 48 or 72 hours).[7]
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[2][5]
-
Incubate the plate for 2-4 hours at 37°C.[1][6] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as a purple precipitate.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis software.
Troubleshooting
-
High background: This may be caused by contamination or interference from components in the medium like phenol (B47542) red. Using serum-free medium during the MTT incubation can help reduce this.
-
Low absorbance: This could be due to low cell numbers, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Optimize cell seeding density and ensure complete dissolution of the crystals.
-
Inconsistent results: This can arise from uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. Careful technique and avoiding the outer wells can mitigate this.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for RA-263 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-263 is a 2-nitroimidazole (B3424786) nucleoside that acts as a potent radiosensitizer, particularly effective against hypoxic tumor cells.[1] In the low-oxygen environment characteristic of solid tumors, this compound enhances the cell-killing effects of ionizing radiation. Its mechanism of action is primarily attributed to the depletion of nonprotein thiols (NPSH), such as glutathione, which are crucial cellular antioxidants that protect against radiation-induced damage.[1] By reducing the levels of these protective molecules, this compound increases the susceptibility of hypoxic cancer cells to radiation therapy.[1] This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on methodologies to assess its radiosensitizing effects.
Mechanism of Action
Under hypoxic conditions, the nitro group of this compound can be biochemically reduced to form reactive intermediates. These intermediates can then react with and deplete intracellular nonprotein thiols. The reduction of the cellular thiol pool compromises the cell's ability to scavenge free radicals generated by ionizing radiation, leading to increased DNA damage and subsequent cell death. In vitro studies have shown this compound to be a more potent radiosensitizer than misonidazole.[1]
References
Application Notes and Protocols for RA-263 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the 2-nitroimidazole (B3424786) nucleoside, RA-263, in animal models, based on preclinical studies. This compound has been investigated as a radiosensitizing agent, demonstrating potent activity in hypoxic tumor cells.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound derived from in vivo and in vitro studies.
Table 1: In Vivo Radiosensitization and Pharmacokinetics of this compound in Mice
| Parameter | Animal Model | Tumor Model | This compound Dose | Administration Route | Key Findings | Reference |
| Radiosensitization | BALB/c mice | EMT6 mammary tumor | Not specified in publication | Intraperitoneal (i.p.) | Effective in vivo radiosensitizer | [1] |
| Plasma Elimination | Not specified | Not applicable | Not specified in publication | Not specified in publication | Rapid alpha phase and slower beta phase | [1] |
| Plasma Half-life (t½) | Not specified | Not applicable | Not specified in publication | Not specified in publication | Alpha phase: 36 min; Beta phase: 72 min | [1] |
| Brain vs. Tumor Concentration | Not specified | EMT6 mammary tumor | Not specified in publication | Not specified in publication | Brain concentration was ~1/6th of tumor concentration | [1] |
Table 2: Acute Toxicity of this compound in Mice
| Compound | Animal Model | LD50 | Key Finding | Reference |
| This compound | Not specified | Not specified in publication | Two times less toxic than misonidazole (B1676599) on an equimolar basis | [1] |
| Misonidazole | Not specified | Not specified in publication | Serves as a comparator for toxicity | [1] |
Table 3: In Vitro Radiosensitization of this compound
| Cell Line | Condition | This compound Concentration | Key Findings | Reference |
| Chinese Hamster (V-79) cells | Hypoxic | 2 mM | More potent radiosensitizer than misonidazole; approached the oxic curve at this concentration. | [1] |
| EMT6 mammary tumor cells | Not specified | Not specified in publication | Significant radiosensitization activity observed. | [1] |
II. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Radiosensitization in an EMT6 Mammary Tumor Model
This protocol describes the methodology for assessing the radiosensitizing effect of this compound in a solid tumor model.
1. Animal Model and Tumor Implantation:
- Animal: BALB/c mice.
- Tumor Cell Line: EMT6 mammary tumor cells.
- Implantation: Inject a suspension of EMT6 tumor cells intradermally into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a suitable size for experimentation (e.g., 50-100 mm³).
2. Drug Administration:
- Drug: this compound, dissolved in a suitable vehicle (e.g., saline).
- Administration: Administer this compound via intraperitoneal (i.p.) injection. The specific dose should be determined based on preliminary toxicity studies.
- Timing: Administer this compound a set time before irradiation to allow for optimal tumor penetration (e.g., 30-60 minutes).
3. Tumor Irradiation:
- Anesthesia: Anesthetize the mice to prevent movement during irradiation.
- Irradiation: Locally irradiate the tumor with a single dose of X-rays. The non-tumor-bearing parts of the body should be shielded. A range of radiation doses should be used to generate a cell survival curve.
4. In Vivo-In Vitro Cloning Assay:
- Tumor Excision: At a set time post-irradiation (e.g., 24 hours), humanely euthanize the mice and aseptically excise the tumors.
- Cell Suspension: Prepare a single-cell suspension from the excised tumors by enzymatic digestion (e.g., with trypsin) and mechanical disaggregation.
- Cell Plating: Plate a known number of viable tumor cells into culture dishes with fresh medium.
- Colony Formation: Incubate the plates for a sufficient period (e.g., 10-14 days) to allow for colony formation.
- Quantification: Stain the colonies (e.g., with crystal violet) and count the number of colonies containing ≥50 cells.
- Analysis: Calculate the surviving fraction of cells for each treatment group and plot the radiation dose-response curves. The enhancement ratio can be determined by comparing the radiation dose required to achieve a certain level of cell kill with and without this compound.
Protocol 2: Pharmacokinetic Analysis of this compound in Plasma
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
1. Animal Model and Drug Administration:
- Animal: Use a suitable rodent model (e.g., mice or rats).
- Administration: Administer a single bolus dose of this compound via the desired route (e.g., intravenous or intraperitoneal).
2. Blood Sampling:
- Collect serial blood samples from the animals at various time points post-administration (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes).
- Process the blood samples to separate the plasma.
3. Sample Analysis:
- Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).
4. Data Analysis:
- Plot the plasma concentration of this compound versus time.
- Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance, and volume of distribution. The data for this compound indicated a two-compartment model with a rapid alpha elimination phase and a slower beta elimination phase.[1]
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound as a radiosensitizer in hypoxic tumor cells.
Caption: Experimental workflow for in vivo radiosensitization studies of this compound.
References
Application Notes and Protocols: RA-263 in Hypoxic Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of RA-263, a 2-nitroimidazole (B3424786) nucleoside, as a potent radiosensitizer in cancer research, with a specific focus on hypoxic solid tumors. The information is curated from preclinical studies and is intended to guide researchers in designing and executing relevant experiments.
Introduction
This compound (1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole) is an investigational radiosensitizing agent designed to enhance the efficacy of radiation therapy in treating solid tumors.[1] A significant challenge in radiotherapy is the presence of hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation-induced damage. This compound selectively targets these hypoxic cells, increasing their sensitivity to radiation, thereby offering a potential strategy to improve therapeutic outcomes.[1]
Mechanism of Action
The proposed mechanism of action for this compound as a radiosensitizer in hypoxic cells involves the depletion of intracellular nonprotein thiols (NPSH), such as glutathione.[1] Under hypoxic conditions, the nitroimidazole moiety of this compound is reduced, leading to the formation of reactive intermediates that deplete NPSH. NPSH are crucial for scavenging free radicals and repairing radiation-induced DNA damage. By reducing the levels of these protective molecules, this compound enhances the cytotoxic effects of ionizing radiation specifically in the low-oxygen environment of solid tumors.[1]
Caption: Proposed mechanism of this compound in hypoxic cells.
Data Presentation
In Vitro Radiosensitization and Cytotoxicity
The following table summarizes the in vitro efficacy of this compound in Chinese hamster (V-79) and EMT6 mammary tumor cells.
| Cell Line | Condition | This compound Concentration (mM) | Effect | Reference |
| V-79 | Hypoxic | 2 | Potent radiosensitization, approaching the oxic curve | [1] |
| V-79 | Hypoxic | Not specified | More toxic than misonidazole (B1676599) | [1] |
| EMT6 | Hypoxic | Not specified | Significant radiosensitization activity | [1] |
In Vivo Radiosensitization
This compound has demonstrated effective radiosensitization in an in vivo model of EMT6 mammary tumors.
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Mice | EMT6 Mammary Tumor | This compound + Radiation | Effective radiosensitization | [1] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in animal models.
| Parameter | Value | Note | Reference |
| Plasma Elimination | Rapid alpha phase, slower beta phase | T 1/2 of 36 and 72 min, respectively | [1] |
| Brain Concentration | Approx. 1/6th of tumor concentration | Suggests exclusion from the CNS | [1] |
Toxicology
| Metric | Result | Comparison | Reference |
| Acute LD50 | Two times less toxic | Compared to misonidazole on an equimolar basis | [1] |
| Mutagenicity | Significantly less mutagenic | Compared to misonidazole in E. coli | [1] |
Experimental Protocols
In Vitro Radiosensitization Assay (V-79 and EMT6 cells)
This protocol describes the methodology to assess the radiosensitizing effect of this compound on cancer cell lines under hypoxic conditions.
Materials:
-
V-79 or EMT6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Hypoxia chamber or incubator (e.g., 95% N2, 5% CO2, <10 ppm O2)
-
X-ray irradiator
-
Sterile culture plates and flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Colony staining solution (e.g., crystal violet in methanol)
Protocol:
-
Cell Culture: Culture V-79 or EMT6 cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Plating: Seed cells into culture plates at a density determined to yield approximately 50-100 colonies per plate for each treatment condition. Allow cells to attach for 4-6 hours.
-
Hypoxic Pre-incubation: Place the plates in a hypoxia chamber for a sufficient time to achieve hypoxia (e.g., 4 hours).
-
Drug Treatment: Add this compound at the desired concentrations (e.g., 2 mM) to the medium of the plates under hypoxic conditions. Include a vehicle control (medium without this compound).
-
Irradiation: Immediately after adding this compound, irradiate the plates with varying doses of X-rays. A set of plates for each drug concentration should remain unirradiated to determine cytotoxicity. A set of plates should be irradiated under normoxic conditions for comparison.
-
Post-irradiation Incubation: After irradiation, return the plates to the normoxic incubator and culture for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control. Plot survival curves and determine the enhancement ratio.
Caption: In vitro radiosensitization workflow.
In Vivo Radiosensitization Assay (EMT6 Mammary Tumor Model)
This protocol outlines the in vivo assessment of this compound's radiosensitizing properties using a murine tumor model.
Materials:
-
BALB/c mice
-
EMT6 mammary tumor cells
-
This compound solution for injection
-
Anesthetic
-
X-ray irradiator
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Tumor dissociation reagents (e.g., collagenase, DNase)
-
Cell culture medium and plates for in vitro cloning assay
Protocol:
-
Tumor Implantation: Inject a suspension of EMT6 cells subcutaneously into the flank of BALB/c mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined time before irradiation to allow for optimal tumor uptake.
-
Irradiation: Anesthetize the mice and locally irradiate the tumors with a single dose of X-rays. Shield the rest of the body.
-
Tumor Excision and Cell Survival Assay (In vivo-in vitro cloning assay):
-
At a specific time post-irradiation (e.g., 24 hours), euthanize the mice and excise the tumors.
-
Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.
-
Count the viable tumor cells and plate known numbers of cells for a clonogenic assay as described in the in vitro protocol.
-
-
Data Analysis: Calculate the surviving fraction of tumor cells for each treatment group and determine the tumor growth delay.
Caption: In vivo radiosensitization workflow.
Conclusion
This compound shows significant promise as a radiosensitizer for hypoxic solid tumors based on preclinical data. Its favorable toxicity profile compared to other nitroimidazole-based sensitizers warrants further investigation. The provided protocols and data serve as a foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Careful consideration of experimental design, including drug timing and radiation dosimetry, is crucial for obtaining reproducible and meaningful results.
References
RA-263: Application in High-Throughput Screening Assays Remains Undocumented
Despite a thorough review of scientific literature, no specific high-throughput screening (HTS) applications, protocols, or associated quantitative data for the compound RA-263 have been identified. The available research consistently characterizes this compound as a 2-nitroimidazole (B3424786) nucleoside with potent radiosensitizing properties, primarily investigated in the context of cancer therapy.
This compound, chemically known as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, has been studied for its ability to enhance the effectiveness of radiation therapy, particularly in hypoxic tumor cells.[1] Its mechanism of action is related to the depletion of nonprotein thiols, making cancer cells more susceptible to radiation-induced damage.[1]
While the broader class of 2-nitroimidazoles has been explored for various therapeutic applications, including as antibiotics and in the development of imaging agents for hypoxic tissues, specific methodologies for adapting this compound to a high-throughput screening format are not described in the available literature. High-throughput screening is a drug discovery process that uses automation to rapidly test thousands to millions of compounds for a specific biological activity.[2][3][4]
It is important to distinguish this compound from other similarly named agents found in biomedical research:
-
ABT-263 (Navitoclax): A senolytic agent that induces apoptosis in senescent cells.
-
Mab263: A monoclonal antibody targeting the growth hormone receptor.
-
SP263: Refers to the VENTANA PD-L1 (SP263) Assay, an immunohistochemical assay used to detect the PD-L1 protein in tumor tissue.[5]
Due to the absence of published data on the use of this compound in high-throughput screening, the creation of detailed application notes, experimental protocols, and associated data visualizations for this specific context is not possible at this time. Researchers interested in exploring the potential of this compound in an HTS format would need to develop and validate novel assays tailored to its known biological activities.
References
Application Notes & Protocols: Techniques for Measuring RA-263 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-263 is a novel investigational compound. As specific details regarding its mechanism of action are not yet publicly available, this document provides a comprehensive framework of established techniques for characterizing the activity of a new chemical entity. These protocols are designed to guide researchers in a tiered approach, from initial high-throughput screening to detailed mechanistic studies.
The following sections outline protocols for biochemical assays, cell-based assays, and biophysical methods to elucidate the activity profile of this compound.
Section 1: Initial Screening for Biological Activity
The first step in characterizing a new compound like this compound is to perform broad screening to identify its general biological effects. High-throughput screening (HTS) is a powerful method for rapidly testing a large number of compounds against various biological targets.[1][2][3][4]
1.1 High-Throughput Screening (HTS)
HTS allows for the automated testing of thousands to millions of compounds to identify "hits" that modulate a specific biological pathway.[1][2][3][4] The process generally involves four main steps: sample preparation, establishment of an automated method, robotic workstation configuration, and data acquisition and handling.[2]
Protocol 1: General High-Throughput Screening (HTS) Workflow
-
Library Preparation: A diverse library of chemical compounds, including this compound, is prepared in microtiter plates (e.g., 96, 384, or 1536-well plates).[1][3]
-
Assay Development: A specific biological assay is chosen to measure a particular activity. This could be an enzyme activity assay, a cell viability assay, or a reporter gene assay.
-
Automated Liquid Handling: Robotic systems are used to dispense precise, small volumes of the compounds into the assay plates.[1]
-
Incubation: The assay plates are incubated for a predetermined time to allow the compounds to interact with the biological target.
-
Detection: The activity is measured using a plate reader that can detect changes in fluorescence, luminescence, or absorbance.[1]
-
Data Analysis: The results are analyzed to identify "hits," which are compounds that show a significant effect in the assay. A common metric for assay quality is the Z'-factor, with a value above 0.5 generally considered good.[1]
Section 2: Biochemical Assays to Determine Direct Target Interaction
Once initial screening suggests a potential area of activity for this compound, biochemical assays can be employed to determine if it directly interacts with a purified molecular target, such as an enzyme or receptor.
2.1 Enzyme Activity Assays
If this compound is hypothesized to be an enzyme inhibitor or activator, its effect on the activity of the purified enzyme can be measured.
Protocol 2: General Enzyme Activity Assay (e.g., Kinase Assay)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the purified enzyme of interest in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate. Depending on the assay, this may be a peptide, a small molecule, or a protein.
-
Prepare a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, or a reagent that produces a fluorescent or luminescent signal upon substrate conversion).
-
-
Assay Procedure:
-
In a microtiter plate, add the assay buffer.
-
Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the enzyme to the wells and incubate for a short period to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Incubate for a specific time at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Plot the signal versus the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators) value.
-
2.2 Receptor Binding Assays
If this compound is thought to target a receptor, its ability to bind to the receptor can be assessed.
2.2.1 Filter Binding Assay
This technique is used to quantify the binding of a radiolabeled ligand to its receptor. The principle is that protein-ligand complexes are retained on a filter, while unbound ligands pass through.[5][6]
Protocol 3: Filter Binding Assay
-
Reagent Preparation:
-
Prepare a radiolabeled version of a known ligand for the target receptor.
-
Prepare a membrane preparation containing the receptor of interest.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
In a reaction tube, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter under vacuum. This traps the receptor-ligand complexes on the filter.[7]
-
Wash the filter several times with ice-cold buffer to remove unbound radioligand.[7]
-
Place the filter in a scintillation vial with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity on the filter using a scintillation counter.
-
Plot the amount of bound radioligand versus the concentration of this compound to determine the Ki (inhibition constant).
-
2.2.2 Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that eliminates the need for a separation step.[8][9][10] SPA beads contain a scintillant that emits light when a radiolabeled molecule binds to the bead's surface.[10]
Protocol 4: Scintillation Proximity Assay (SPA)
-
Reagent Preparation:
-
Prepare SPA beads coated with a molecule that can capture the target receptor (e.g., an antibody or wheat germ agglutinin for glycosylated proteins).[11]
-
Prepare a radiolabeled ligand for the receptor.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
In a microtiter plate, combine the SPA beads, the receptor preparation, the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate the plate to allow for binding.
-
When the radiolabeled ligand binds to the receptor, which is in turn captured by the SPA bead, the radioisotope is brought into close enough proximity to excite the scintillant in the bead, generating a light signal.[9]
-
-
Data Analysis:
-
Measure the light output using a scintillation counter.
-
Plot the signal versus the concentration of this compound to determine the IC50 value.
-
Section 3: Cell-Based Assays to Evaluate Cellular Activity
Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context.[12][13][14][15] They can be used to assess a wide range of cellular processes, including cell viability, apoptosis, and signaling pathway modulation.[12]
3.1 Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining if this compound has a cytotoxic effect on cells.
Protocol 5: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the concentration of this compound to determine the IC50 value.
3.2 Apoptosis Assays
If this compound induces cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.
3.2.1 Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[16] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a common method for detecting apoptosis.[17]
Protocol 6: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells with this compound for a specific time period.
-
Cell Lysis: Lyse the cells to release the caspases.
-
Substrate Addition: Add a fluorogenic or luminogenic substrate for caspase-3/7 (e.g., a peptide containing the DEVD sequence).[16]
-
Measurement: Measure the fluorescence or luminescence generated by the cleavage of the substrate. The signal is proportional to the amount of active caspase-3/7.[16][18]
-
Data Analysis: Compare the caspase activity in this compound-treated cells to that in control cells.
3.3 Signaling Pathway Analysis
This compound may exert its effects by modulating specific cellular signaling pathways.
3.3.1 Western Blotting
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a sample.[19][20][21][22][23] This can be used to assess changes in the phosphorylation status or expression of key signaling proteins after treatment with this compound.
Protocol 7: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Then, lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21][23]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., an antibody against a specific phosphorylated protein).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate for the enzyme and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
3.3.2 ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA can be used to measure the concentration of secreted proteins, such as cytokines, in the cell culture medium.[24][25][26] This is particularly relevant if this compound is suspected of having immunomodulatory effects.
Protocol 8: Sandwich ELISA for Cytokine Measurement
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[25][26]
-
Blocking: Wash the plate and block any remaining non-specific binding sites.
-
Sample Addition: Add cell culture supernatants from cells treated with this compound, along with a standard curve of known cytokine concentrations.[26]
-
Detection Antibody: Add a biotinylated detection antibody that also recognizes the cytokine.[25]
-
Enzyme Conjugate: Add an enzyme-linked avidin (B1170675) or streptavidin (e.g., streptavidin-HRP).[25]
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader.
-
Data Analysis: Use the standard curve to calculate the concentration of the cytokine in the samples.
Section 4: Biophysical Assays for Direct Target Engagement and Binding Kinetics
Biophysical techniques provide detailed information about the direct interaction between a compound and its target protein, including binding affinity, kinetics, and thermodynamics.
4.1 Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a cell.[27][28][29][30] The principle is that ligand binding stabilizes a protein against thermal denaturation.[27][30]
Protocol 9: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures in a thermal cycler.[27]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.[27]
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[27]
4.2 Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[31][32][33][34][35] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[31][34]
Protocol 10: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the titration syringe.
-
Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the small heat changes that occur with each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[34]
4.3 Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[36][37][38][39][40] It can be used to determine the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, as well as the binding affinity (KD).[40]
Protocol 11: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently immobilize the purified target protein (the ligand) onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution of this compound (the analyte) at various concentrations over the sensor surface.
-
Signal Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[37][39][40]
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Analyze the resulting sensorgrams (plots of RU versus time) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
Section 5: Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value |
| Enzyme Activity | e.g., Kinase X | IC50 | X µM |
| Receptor Binding | e.g., Receptor Y | Ki | Y nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| e.g., Cancer Cell Line A | Cell Viability (MTT) | IC50 (72h) | Z µM |
| e.g., Cancer Cell Line A | Apoptosis (Caspase-3/7) | Fold Induction (at Z µM) | W-fold |
Table 3: Biophysical Characterization of this compound Interaction with Target Z
| Assay Type | Parameter | Value |
| CETSA | ΔTagg | +X °C |
| ITC | KD | A nM |
| ΔH | B kcal/mol | |
| -TΔS | C kcal/mol | |
| SPR | KD | D nM |
| ka (on-rate) | E M⁻¹s⁻¹ | |
| kd (off-rate) | F s⁻¹ |
Section 6: Visualizations
Diagram 1: General Experimental Workflow for Characterizing this compound Activity
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filter-binding assay [gene.mie-u.ac.jp]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Scintillation Proximity Assay (SPA) | Revvity [revvity.com]
- 9. revvity.com [revvity.com]
- 10. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. kinesisdx.com [kinesisdx.com]
- 23. bosterbio.com [bosterbio.com]
- 24. bowdish.ca [bowdish.ca]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 32. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 34. reactionbiology.com [reactionbiology.com]
- 35. MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 36. nicoyalife.com [nicoyalife.com]
- 37. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. youtube.com [youtube.com]
- 40. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: RA-263 Solution Stability and Storage
Introduction
This document provides detailed application notes and protocols regarding the solution stability and optimal storage conditions for the compound RA-263. A thorough understanding of a compound's stability is critical for ensuring data integrity, experimental reproducibility, and the overall success of research and development activities. These guidelines are based on a comprehensive review of available data and are intended to assist researchers in maintaining the quality and efficacy of this compound solutions.
Summary of Stability Data
At present, there is no publicly available data on the solution stability, degradation pathways, or specific storage conditions for a compound designated as "this compound." Searches of scientific literature and chemical databases did not yield information corresponding to this identifier.
It is possible that "this compound" is an internal development code, a newly synthesized molecule with limited dissemination of information, or a misidentified compound.
To proceed with providing accurate and relevant application notes, further details on the chemical structure, class of compound, and any preliminary stability observations for this compound are required.
General Recommendations for Handling Novel Compounds
In the absence of specific data for this compound, the following general best practices are recommended for handling and storing novel chemical entities to minimize degradation:
Table 1: General Storage Recommendations for Uncharacterized Compounds
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C in a non-frost-free freezer. | Low temperatures slow down chemical degradation and microbial growth. |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Light, particularly UV light, can induce photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to oxidation. | Minimizes oxidation of sensitive functional groups. |
| pH | Prepare solutions in buffers at a neutral pH (around 7.0) unless otherwise indicated. Avoid strongly acidic or basic conditions. | pH extremes can catalyze hydrolysis and other degradation reactions. |
| Solvent | Use high-purity, anhydrous solvents. For aqueous solutions, use sterile, purified water. | Impurities in solvents can react with the compound. Water can cause hydrolysis. |
| Container | Use high-quality, inert glass or polypropylene (B1209903) containers. | Prevents leaching of contaminants from the container and adsorption of the compound to the container surface. |
Experimental Protocols for Determining Stability
When specific stability data is unavailable, it is crucial to perform in-house stability studies. The following protocols outline a general approach to assessing the stability of a compound like this compound.
Protocol 1: Preliminary Solution Stability Assessment
Objective: To perform a rapid assessment of the stability of an this compound solution under common laboratory conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol, water)
-
HPLC-grade solvents for analysis
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired final solvent or buffer.
-
Initial Analysis (T=0): Immediately analyze the working solution by HPLC to determine the initial peak area and purity. This will serve as the baseline.
-
Incubation: Aliquot the working solution into separate vials and store under the following conditions:
-
Room temperature (e.g., 25°C) on the benchtop (exposed to light)
-
Room temperature in the dark
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
-
Time-Point Analysis: Analyze the samples at various time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week).
-
Data Analysis: Compare the peak area of this compound and the appearance of any new peaks (degradants) at each time point to the T=0 sample. A significant decrease in the main peak area or the emergence of new peaks indicates instability under those conditions.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Add HCl to an aliquot of the this compound solution to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to another aliquot to a final concentration of 0.1 M. Incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Add H₂O₂ to a third aliquot to a final concentration of 3%. Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a defined period.
-
Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Analysis: Analyze all stressed samples by HPLC-MS. The goal is to achieve 5-20% degradation of the parent compound.
-
Data Evaluation: Identify the major degradation products and their mass-to-charge ratios. This information is crucial for understanding the degradation pathways.
Visualization of Workflows and Pathways
The following diagrams illustrate the general workflows and logical relationships involved in stability testing.
Caption: Experimental workflow for assessing the stability of a novel compound.
Caption: A decision tree for determining appropriate storage conditions for a new compound.
Conclusion
While specific stability data for this compound is not currently available, the general protocols and recommendations provided in this document offer a robust framework for ensuring the integrity of solutions containing novel compounds. It is imperative that researchers conduct at least preliminary stability assessments for any new chemical entity to ensure the validity of their experimental results. Once more information about the identity and properties of this compound becomes available, these guidelines will be updated accordingly.
Best Practices for Working with Navitoclax (ABT-263) in the Lab
Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with Navitoclax (ABT-263). Navitoclax is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] It functions as a BH3 mimetic, disrupting the interaction between these anti-apoptotic proteins and pro-apoptotic proteins, thereby promoting apoptosis in sensitive cells.[2][4][5] Additionally, Navitoclax has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[4][6][7] These dual activities make it a valuable tool in cancer biology and aging research. This guide covers the mechanism of action, provides structured data on its activity, and offers detailed protocols for its use in common laboratory assays.
Handling and Storage
1.1. Physical and Chemical Properties:
1.2. Storage and Stability:
-
Solid Form: Store at -20°C for long-term storage (stable for ≥4 years).[8][9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO (soluble up to 100 mM).[10] Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[10] For short-term storage, -20°C for up to one month is acceptable.[10]
-
Aqueous Solutions: Navitoclax is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer or culture medium of choice. It is not recommended to store the aqueous solution for more than one day.[8]
1.3. Safety Precautions:
-
Navitoclax should be handled in a laboratory fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[9][11]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of contact, wash the affected area thoroughly with water.[9]
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.[9]
Mechanism of Action and Signaling Pathway
Navitoclax is a BH3 mimetic that occupies the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w with high affinity (Ki ≤ 1 nM).[3][12] This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD) and prevents the sequestration of the pro-apoptotic effector proteins BAX and BAK.[5] Liberated BAX and BAK can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][4] The sensitivity of a cell to Navitoclax is often correlated with its dependence on Bcl-2 and Bcl-xL for survival and the expression levels of other Bcl-2 family members, such as Mcl-1, which is not inhibited by Navitoclax and can confer resistance.[13]
Caption: Mechanism of action of Navitoclax (ABT-263) in inducing apoptosis.
Data Presentation
The cellular activity of Navitoclax varies across different cell lines, primarily due to their specific dependencies on Bcl-2 family proteins for survival. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference(s) |
| H146 | Small Cell Lung Cancer (SCLC) | 0.0331 - 0.11 | [10][14] |
| H889 | Small Cell Lung Cancer (SCLC) | <0.4 | [10] |
| H1963 | Small Cell Lung Cancer (SCLC) | <0.4 | [10] |
| H1417 | Small Cell Lung Cancer (SCLC) | <0.4 | [10] |
| H1048 | Small Cell Lung Cancer (SCLC) | Resistant (>22) | [10][15] |
| H82 | Small Cell Lung Cancer (SCLC) | Resistant (>22) | [10] |
| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | 0.83 | [14] |
| Calu-3 | Non-Small Cell Lung Cancer (NSCLC) | 1.71 | [14] |
| BID007 | Non-Small Cell Lung Cancer (NSCLC) | 1.89 | [14] |
| EC109 | Esophageal Cancer | 10.7 ± 1.4 | [1] |
| HKESC-2 | Esophageal Cancer | 7.1 ± 1.5 | [1] |
| CaES-17 | Esophageal Cancer | 8.2 ± 1.6 | [1] |
| 22RV1 | Prostate Cancer | >20 | [15] |
| SW480 | Colon Cancer | 0.43 | [15] |
| MDA-MB-231 | Breast Cancer | 0.43 | [15] |
| OVCAR-3 | Ovarian Cancer | >10 | [15] |
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of Navitoclax.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Navitoclax (ABT-263)
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium). Include wells for no-cell controls (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of Navitoclax in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%). Include vehicle control wells (medium with the same final DMSO concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X Navitoclax dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence from the no-cell control wells. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the normalized viability against the log concentration of Navitoclax and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well tissue culture plates
-
Navitoclax (ABT-263) and DMSO
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of Navitoclax or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells). b. Wash the adherent cells with PBS. c. Trypsinize the adherent cells and combine them with the cells collected from the medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Bcl-2 Family Proteins and Apoptosis Markers
This protocol allows for the detection of changes in protein expression levels of Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, BIM) and markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP).
Materials:
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Navitoclax (ABT-263) and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-BIM, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed and treat cells with Navitoclax as described in the apoptosis assay. b. After treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein amounts for all samples (e.g., 20-40 µg per lane). b. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensities, normalizing to a loading control like GAPDH or β-actin.
References
- 1. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 3. ABT 263 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ubpbio.com [ubpbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. protocols.io [protocols.io]
- 12. abmole.com [abmole.com]
- 13. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RA-263 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-263, a 2-nitroimidazole (B3424786) nucleoside, is a promising radiosensitizing agent designed to enhance the efficacy of radiation therapy, particularly in the context of hypoxic tumors.[1] Tumors with low oxygen levels (hypoxia) are notoriously resistant to radiation treatment. This compound selectively targets these hypoxic cells, increasing their susceptibility to radiation-induced damage.[1] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and radiation.
Mechanism of Action
This compound functions as a radiosensitizer primarily in hypoxic conditions.[1] Under low oxygen tension, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates can then bind to cellular macromolecules, including DNA, effectively "fixing" the radiation-induced damage and preventing its repair. This leads to increased cell killing for a given dose of radiation. Furthermore, this compound has been shown to be more toxic to hypoxic cells than other radiosensitizers like misonidazole (B1676599), an effect potentially linked to its greater depletion of nonprotein thiols (NPSH).[1]
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound as a radiosensitizer in hypoxic tumor cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Radiosensitization of this compound
| Cell Line | Condition | This compound Concentration (mM) | Sensitizer Enhancement Ratio (SER) | Comparator (Misonidazole) SER |
| V-79 | Hypoxic | 2 | Approaches oxic curve | Less potent than this compound |
| EMT6 | Hypoxic | Not Specified | Significant sensitization | Not Specified |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Condition | Observation | Comparator (Misonidazole) |
| V-79 | Hypoxic (4h pre-incubation) | Synergistic response with radiation, loss of shoulder on survival curve | Not as effective |
| EMT6 | Hypoxic | Considerably more toxic | Less toxic |
Table 3: In Vivo Radiosensitization and Pharmacokinetics of this compound
| Tumor Model | Assay | Result |
| EMT6 Mammary Tumor | In vivo-in vitro cloning assay | Effective in vivo sensitizer |
| Pharmacokinetic Parameter | Value |
| Plasma Elimination (alpha phase T 1/2) | 36 min |
| Plasma Elimination (beta phase T 1/2) | 72 min |
| Brain to Tumor Concentration Ratio | ~1:6 |
Table 4: Toxicity and Mutagenicity Profile of this compound
| Test | Result | Comparator (Misonidazole) |
| Acute LD50 | Two times less toxic | More toxic |
| Mutagenicity (E. coli strain) | Significantly less mutagenic | More mutagenic |
Experimental Protocols
In Vitro Radiosensitization Assay
This protocol is designed to assess the ability of this compound to sensitize hypoxic cancer cells to radiation.
1. Cell Culture:
- Culture Chinese hamster (V-79) or EMT6 mammary tumor cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Hypoxic Conditions:
- Seed cells into glass or specially designed plastic vessels.
- Induce hypoxia by gassing with a mixture of 95% N2 and 5% CO2 for a sufficient period to achieve a low oxygen tension (e.g., 1-2 hours).
3. Drug Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
- Add this compound to the cell culture medium at the desired final concentration (e.g., 2 mM).
- For comparison, include a misonidazole treatment group.
- Include a no-drug control group.
4. Irradiation:
- Expose the cells to varying doses of ionizing radiation using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).
- Include an unirradiated control for each treatment group.
5. Colony Formation Assay:
- Following treatment, trypsinize the cells and plate a known number of cells into new culture dishes.
- Incubate for 7-14 days to allow for colony formation.
- Fix and stain the colonies (e.g., with crystal violet).
- Count the number of colonies containing at least 50 cells.
6. Data Analysis:
- Calculate the surviving fraction for each radiation dose and treatment condition.
- Plot survival curves (log surviving fraction vs. radiation dose).
- Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell kill in the presence and absence of the drug.
Experimental Workflow for In Vitro Radiosensitization
Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.
In Vivo Radiosensitization Assay (In Vivo-In Vitro Cloning Assay)
This protocol assesses the in vivo efficacy of this compound in a tumor model.
1. Animal Model:
- Use an appropriate mouse model (e.g., BALB/c mice).
- Implant EMT6 mammary tumor cells subcutaneously or intramuscularly.
- Allow tumors to grow to a palpable size.
2. Drug Administration:
- Administer this compound to the tumor-bearing mice via an appropriate route (e.g., intraperitoneal injection).
- The timing of drug administration relative to irradiation should be based on pharmacokinetic data to ensure peak tumor concentration at the time of irradiation.
3. Tumor Irradiation:
- Irradiate the tumors with a single dose of radiation.
- Shield the rest of the animal's body to minimize systemic radiation exposure.
4. Tumor Excision and Cell Viability Assay:
- At a specified time post-irradiation, humanely euthanize the mice and excise the tumors.
- Prepare a single-cell suspension from the tumors by mechanical disaggregation and enzymatic digestion.
- Perform a colony formation assay as described in the in vitro protocol to determine the number of viable tumor cells.
5. Data Analysis:
- Calculate the surviving fraction of tumor cells for each treatment group.
- Compare the survival of tumor cells from animals treated with radiation alone versus those treated with this compound and radiation to determine the in vivo radiosensitizing effect.
Conclusion
This compound demonstrates significant potential as a radiosensitizer for hypoxic tumors.[1] Its enhanced efficacy and favorable toxicity profile compared to misonidazole make it a compelling candidate for further preclinical and clinical investigation.[1] The protocols outlined in this document provide a framework for researchers to evaluate the combination of this compound and radiation therapy in various cancer models.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RA-263 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the compound RA-263 (CAS #: 82205-95-6). The following information is designed to offer practical solutions and protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For most biological applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point[1][2].
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon aqueous dilution." Several strategies can help mitigate this:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try preparing a more dilute final solution.
-
Modify the dilution method: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around. Add the DMSO stock dropwise while vigorously vortexing or stirring the aqueous buffer to ensure rapid dispersion[2].
-
Use a pre-warmed buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility[2].
-
Consider alternative solvents or formulations: If precipitation persists, exploring co-solvents or other formulation strategies may be necessary[2][3].
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly cited solvent for this compound, other organic solvents may be viable depending on your experimental system's compatibility. Solvents such as ethanol (B145695) or DMF can be alternatives for creating stock solutions[4][5][6]. However, their solubilizing power may differ from DMSO, and they can also be toxic to cells at higher concentrations[2]. It is crucial to perform small-scale solubility tests before proceeding with your main experiment.
Q4: How should I store my this compound stock solution?
A4: Store the this compound stock solution in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[1][2]. Repeated freezing and thawing can lead to compound degradation and may cause the compound to come out of solution[7].
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Question: I have added the calculated volume of DMSO to my this compound powder, but it remains a solid or a suspension. What steps can I take?
-
Answer:
-
Ensure Proper Mixing: Vortex the solution vigorously for 1-2 minutes[2].
-
Apply Gentle Heat: Gently warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound[2].
-
Use Sonication: Brief sonication in a water bath sonicator for 5-10 minutes can help break up aggregates and facilitate dissolution[2].
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water absorption by DMSO can reduce its solvating power[7].
-
Re-check Calculations: Double-check your calculations for the amount of solvent needed to reach your target concentration.
-
Issue 2: My this compound solution appears cloudy or has visible precipitate after storage.
-
Question: My this compound stock solution in DMSO was clear initially but is now cloudy after being stored at -20°C. Is it still usable?
-
Answer:
-
Re-dissolve the Compound: Before use, bring the aliquot to room temperature and vortex thoroughly. Gentle warming (to 37°C) and brief sonication can be used to try and redissolve the precipitate[2].
-
Centrifuge Before Use: If the precipitate does not fully redissolve, centrifuge the vial at high speed and carefully pipette the supernatant for your experiment. Note that the actual concentration of the supernatant may be lower than intended.
-
Prepare Fresh Stock: If precipitation is a recurring issue, consider preparing fresh stock solutions more frequently and storing them in smaller, single-use aliquots.
-
Solubility Data for this compound
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors. |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (241.20 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
Example for 1 mg: (1 mg / 241.20 g/mol ) * 100,000 = 414.6 µL of DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle warming (37°C) or brief sonication (5-10 minutes)[2].
-
Storage: Store the resulting 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[1][2].
Visualized Workflows and Decision Trees
Caption: Workflow for determining the solubility of this compound.
Caption: Decision tree for troubleshooting this compound dissolution issues.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Optimizing RA-263 Concentration for Enhanced Radiosensitization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of RA-263 for radiosensitization experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in an in vitro radiosensitization experiment?
A starting concentration of 2 mM for this compound has been shown to be effective in in vitro radiosensitization tests with hypoxic Chinese hamster (V-79) cells, approaching the efficacy of the oxic curve.[1] Significant activity has also been observed in EMT6 mammary tumor cells at this concentration.[1] However, the optimal concentration will be cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q2: How does the cytotoxicity of this compound compare to other radiosensitizers like misonidazole?
This compound is considerably more toxic to hypoxic cells than misonidazole.[1] This increased cytotoxicity may be linked to its higher depletion of nonprotein thiols (NPSH).[1] Therefore, it is crucial to assess the direct cytotoxic effects of this compound on your cells under both normoxic and hypoxic conditions before proceeding with radiosensitization experiments.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the issue?
Several factors could contribute to excessive toxicity:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.
-
Hypoxia Level: The degree of hypoxia can influence the bioreductive activation of this compound and its resulting cytotoxicity.
-
Drug Incubation Time: Extended pre-incubation times under hypoxic conditions can lead to a synergistic toxic response.[1] Consider reducing the incubation time.
-
Compound Stability: Ensure the this compound is properly stored (dry, dark, and at 0 - 4°C for short term or -20°C for long term) to prevent degradation into more toxic compounds.[2]
Q4: How long should I pre-incubate my cells with this compound before irradiation?
A pre-incubation period of 4 hours under hypoxic conditions has been shown to produce a synergistic response in V-79 cells before irradiation.[1] This pre-incubation allows for the selective reduction of this compound in the hypoxic environment, leading to increased radiosensitization. The optimal pre-incubation time should be determined empirically for your experimental system.
Data Summary: In Vitro this compound Concentration
| Cell Line | Concentration | Experimental Condition | Observed Effect | Reference |
| Chinese Hamster (V-79) | 2 mM | Hypoxic | Potent radiosensitization, approached oxic curve | [1] |
| EMT6 Mammary Tumor | Not specified | Hypoxic | Significant radiosensitization activity | [1] |
| Chinese Hamster (V-79) | Not specified | 4h pre-incubation under hypoxia before irradiation | Synergistic response, loss of shoulder on radiation survival curves | [1] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Clonogenic Survival Assay
This protocol outlines the steps to determine the synergistic effect of this compound and radiation on cancer cells.
-
Cell Plating:
-
Trypsinize and count your cells.
-
Plate a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach for several hours.
-
Replace the medium with a fresh medium containing the desired concentrations of this compound (e.g., a range from 0.1 mM to 5 mM). Include a vehicle control (e.g., DMSO).
-
Place the plates in a hypoxic chamber (e.g., 1% O2) for a predetermined pre-incubation time (e.g., 4 hours). Include a set of plates under normoxic conditions to assess oxygen-dependent effects.
-
-
Irradiation:
-
Following pre-incubation, irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
A non-irradiated plate for each drug concentration should be included to assess drug-only toxicity.
-
-
Colony Formation:
-
After irradiation, wash the cells with fresh medium to remove the drug.
-
Return the plates to a standard cell culture incubator (normoxic) and allow colonies to form (typically 7-14 days).
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the non-irradiated, vehicle-treated control.
-
Plot the survival curves and determine the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of this compound.
-
Visualizations
Caption: Workflow for a clonogenic survival assay to test this compound.
Caption: Proposed mechanism of this compound-mediated radiosensitization in hypoxic cells.
References
Common experimental errors with RA-263
<_content>## Technical Support Center: RA-263
Welcome to the technical support center for this compound, a potent and selective inhibitor of the MEK1/2-ERK1/2 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?
A1: This is a common issue with hydrophobic small molecules. Here are several steps to resolve it:
-
Optimize DMSO Concentration : While aiming to minimize DMSO, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.[1]
-
Further Dilution in DMSO : Before adding to your aqueous medium, perform serial dilutions of your concentrated stock in DMSO first. The compound is more likely to stay in solution when added to the aqueous buffer at a lower, working concentration.[2]
-
Decrease Final Compound Concentration : The concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try using a lower final concentration.[1]
Q2: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after treating my cells with this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Compound Integrity : Ensure this compound has been stored correctly (as a powder or in DMSO aliquots at -20°C). Improper storage can lead to degradation.[3]
-
Incubation Time : For inhibiting phosphorylation, a short treatment time (e.g., 1-2 hours) is often sufficient. Very long incubation times (e.g., 48 hours) might lead to feedback pathway activation or compound degradation, confounding the results.[3][4]
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Cell Line Resistance : The cell line you are using may have resistance mechanisms or may not rely on the MEK/ERK pathway for survival.[3] Confirm that the pathway is active at baseline in your cells.
-
Western Blotting Issues : The problem may lie with the western blot technique itself. This can include suboptimal antibody concentrations, insufficient protein loading, or issues with the transfer process.[5][6]
Q3: The cell viability in my assay is much lower than expected, even at low concentrations of this compound. What is happening?
A3: Unexpectedly high cytotoxicity can stem from several sources:
-
Solvent Toxicity : High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic, typically below 0.5%.[7] Always run a vehicle-only control.[3]
-
Off-Target Effects : At higher concentrations, kinase inhibitors can have off-target activities that contribute to cytotoxicity.[3] Consider performing a dose-response curve to find the optimal concentration range.
-
Assay Interference : The this compound compound itself might interfere with the chemistry of your viability assay (e.g., MTT, MTS). Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reactions.[7]
Q4: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?
A4: To differentiate between these two effects, you can:
-
Perform Cell Counting : Use a method like trypan blue exclusion to count viable cells at the start and end of the treatment period. A decrease in cell number indicates cytotoxicity, while a static number compared to a growing control suggests a cytostatic effect.[7]
-
Use a Cytotoxicity Assay : Employ an assay that specifically measures markers of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay.[7]
-
Analyze the Cell Cycle : Perform cell cycle analysis to determine if this compound causes cells to arrest in a specific phase (e.g., G1), which is indicative of a cytostatic effect.[7][8]
Troubleshooting Guides
Western Blot for Phospho-ERK (p-ERK)
| Problem | Possible Cause(s) | Recommendation(s) |
| No/Weak p-ERK Signal | Insufficient protein loaded. Low p-ERK expression. Ineffective primary antibody. Poor protein transfer. | Load at least 20-30 µg of whole-cell lysate. For modified targets, loading up to 100 µg may be necessary.[6] Use a positive control cell line/treatment. Use fresh antibody dilutions.[5] Stain the membrane with Ponceau S to verify transfer.[9] |
| High Background | Blocking was suboptimal. Antibody concentration too high. Insufficient washing. | Block for at least 1 hour at room temperature. Use 5% BSA in TBST for phospho-antibodies.[10][11] Optimize antibody dilutions. Increase the number and duration of wash steps.[5] |
| Non-Specific Bands | Antibody is not specific enough. Protein degradation. | Use a well-validated antibody. Run a negative control (cells known not to express the target). Always use fresh lysates with protease and phosphatase inhibitors.[6] |
| Merged ERK1/2 Bands | Poor gel resolution. | Use a higher percentage acrylamide (B121943) gel (e.g., 12% or 15%) to better separate the 44 kDa (ERK1) and 42 kDa (ERK2) bands.[10] You can also try running the gel for a longer time.[10] |
Cell Viability Assays (MTS/MTT)
| Problem | Possible Cause(s) | Recommendation(s) |
| High Variability Between Replicates | Uneven cell seeding. "Edge effect" in the 96-well plate. Pipetting errors. | Ensure a single-cell suspension before seeding. To reduce edge effects, avoid using the outer wells of the plate or pre-incubate the plate at room temperature for 30 minutes before placing it in the incubator.[12] Use a multichannel pipette for consistency. |
| No Dose-Dependent Effect | Incubation time is too short. Compound is inactive or has precipitated. Cell line is resistant. | Perform a time-course experiment (e.g., 24, 48, 72 hours).[7] Confirm compound solubility and integrity. Verify that the target pathway is active and essential for survival in your cell line.[3] |
| High Background Absorbance | Contamination (microbial). Phenol (B47542) red interference. Reagents are light-sensitive. | Check for contamination in the incubator and cell cultures. Use phenol red-free medium for the assay.[13] Protect MTS/MTT reagents from light.[13][14] |
| Low Signal/Absorbance | Too few cells were seeded. Cells are not metabolically active. Incubation with reagent was too short. | Optimize the initial cell seeding density.[12] Ensure cells are in the logarithmic growth phase during treatment.[13] Incubate with the MTS/MTT reagent for the recommended time (typically 1-4 hours).[14] |
Experimental Protocols & Methodologies
Protocol 1: Western Blotting for p-ERK1/2 and Total ERK1/2
This protocol details the detection of phosphorylated ERK1/2 to confirm the inhibitory action of this compound.
-
Cell Lysis and Protein Quantification :
-
Treat cells with this compound for the desired time (e.g., 1-2 hours).
-
Place the dish on ice and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Incubate the membrane overnight at 4°C with a primary antibody against p-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST.
-
Wash the membrane 3 times for 10 minutes each with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Stripping and Re-probing for Total ERK :
Protocol 2: Cell Viability MTS Assay
This protocol provides a method for assessing the effect of this compound on cell viability.
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a "vehicle only" control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation :
-
Absorbance Measurement and Data Analysis :
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Subtract the average absorbance of "medium only" blank wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits cell growth by 50%).[16]
-
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. astx.com [astx.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dbbiotech.com [dbbiotech.com]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficacy of RA-263 in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the radiosensitizer RA-263 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or Inconsistent Radiosensitization Effect
-
Question: We are observing minimal or highly variable radiosensitization with this compound in our hypoxic cancer cell line. What are the potential causes and solutions?
-
Answer: Several factors can contribute to suboptimal radiosensitization. Consider the following troubleshooting steps:
-
Inadequate Hypoxia: this compound is a hypoxia-activated prodrug. Ensure that your hypoxic conditions are robust and consistent.
-
Verification: Use a hypoxia probe (e.g., pimonidazole) and flow cytometry or immunofluorescence to confirm and quantify the hypoxic fraction in your cell culture.
-
Optimization: Ensure your hypoxia chamber or incubator is properly sealed and calibrated to maintain a low oxygen environment (typically ≤1% O₂). For in vivo models, tumor size can affect the extent of hypoxia; larger tumors often have more hypoxic regions.
-
-
Suboptimal Drug Concentration and Incubation Time: The efficacy of this compound is dependent on both its concentration and the duration of exposure before irradiation.
-
Titration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Based on existing literature, concentrations in the range of 1-5 mM have been shown to be effective.[1]
-
Incubation Time: A pre-incubation period under hypoxic conditions is crucial for the drug to be metabolized to its active form. A 4-hour pre-incubation period has been shown to be effective for V-79 cells.[1] We recommend testing a time course (e.g., 2, 4, 6 hours) to find the optimal pre-irradiation incubation time for your model.
-
-
Cellular Thiol Levels: The mechanism of action of this compound involves the depletion of nonprotein thiols (NPSH), such as glutathione.[1]
-
Baseline Thiols: Different cell lines have varying intrinsic levels of NPSH. Cell lines with very high baseline levels may require higher concentrations of this compound or longer incubation times to achieve sufficient depletion for radiosensitization.
-
Thiol Depletion Assay: Consider performing a nonprotein thiol depletion assay to confirm that this compound is effectively reducing NPSH levels in your cells under your experimental conditions.
-
-
Issue 2: High Cytotoxicity in Normoxic Control Cells
-
Question: We are observing significant cytotoxicity in our normoxic (control) cell populations treated with this compound, which is confounding our radiosensitization results. How can we mitigate this?
-
Answer: While this compound is designed to be more toxic to hypoxic cells, some off-target effects in normoxic cells can occur, especially at higher concentrations.[1]
-
Concentration Optimization: The most likely cause is that the concentration of this compound is too high. Re-evaluate your dose-response curve and select a concentration that maximizes hypoxic sensitization while minimizing normoxic toxicity.
-
Purity of the Compound: Ensure the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
-
Drug Incubation Time: Shorten the incubation time in your protocol. It's possible that prolonged exposure, even under normoxia, is leading to off-target effects.
-
Issue 3: Difficulty Reproducing In Vivo Efficacy
-
Question: Our in vitro results with this compound are promising, but we are struggling to reproduce the radiosensitizing effect in our EMT6 mouse mammary carcinoma model. What could be the issue?
-
Answer: Translating in vitro findings to in vivo models introduces several complexities.
-
Pharmacokinetics: this compound has a relatively short plasma half-life.[1] The timing of drug administration relative to irradiation is critical.
-
Dosing Schedule: Administer this compound at a time point that ensures peak tumor concentration coincides with the delivery of radiation. Pharmacokinetic studies of this compound have shown a rapid initial elimination phase followed by a slower phase.[1]
-
-
Tumor Perfusion and Drug Delivery: Poor vascularization in some tumor regions can limit the delivery of this compound to hypoxic cells.
-
Histological Analysis: Perform histological analysis of your tumors to assess vascular density and perfusion.
-
-
Tumor Hypoxia In Vivo: The extent and distribution of hypoxia in your in vivo model may differ from your in vitro setup.
-
Hypoxia Imaging: Utilize in vivo hypoxia imaging techniques (e.g., PET imaging with a hypoxia tracer) to confirm the presence and location of hypoxic regions within the tumors.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a 2-nitroimidazole (B3424786) compound that acts as a hypoxic cell radiosensitizer. Under hypoxic conditions, the nitro group of this compound is reduced, leading to the formation of reactive species that deplete intracellular nonprotein thiols, such as glutathione. This depletion of natural radioprotectors makes the hypoxic cells more susceptible to the damaging effects of ionizing radiation.[1]
-
-
Q2: How should I prepare and store this compound?
-
A2: For information on solubility and stability, it is best to refer to the supplier's datasheet. Generally, similar compounds are dissolved in a suitable organic solvent like DMSO to create a stock solution, which is then diluted in culture medium for in vitro experiments. Aqueous solutions are often not stable for long-term storage.
-
-
Q3: What are the key differences between this compound and other radiosensitizers like misonidazole (B1676599)?
-
Q4: Can this compound be used in combination with other anti-cancer therapies?
-
A4: While the primary application of this compound is as a radiosensitizer, its mechanism of targeting hypoxic cells could potentially be synergistic with other therapies that are less effective in hypoxic environments. Further research would be needed to explore such combinations.
-
-
Q5: What safety precautions should be taken when handling this compound?
-
A5: As with any research chemical, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for specific handling and safety information.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in V-79 and EMT6 Cells
| Parameter | V-79 Cells | EMT6 Cells | Reference |
| This compound Concentration for Significant Sensitization | 2 mM | Data suggests significant activity, specific concentration for optimal SER not detailed in the primary study. | [1] |
| Pre-incubation Conditions | 4 hours under hypoxic conditions | Not specified, but likely similar to V-79 | [1] |
| Observed Effect | Approached the oxic survival curve at 2 mM | Significant radiosensitization activity | [1] |
| Comparative Potency | More potent than misonidazole | Not explicitly compared to misonidazole in the primary study. | [1] |
Table 2: Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Value | Comparison to Misonidazole | Reference |
| Plasma Half-life (alpha phase) | 36 minutes | Not specified | [1] |
| Plasma Half-life (beta phase) | 72 minutes | Not specified | [1] |
| Brain to Tumor Concentration Ratio | ~1:6 | Not specified, but suggests exclusion from the CNS | [1] |
| Acute LD50 | Two times less toxic | This compound is less toxic | [1] |
| Mutagenicity (E. coli strain) | Significantly less mutagenic | This compound is less mutagenic | [1] |
Experimental Protocols
Protocol 1: In Vitro Hypoxic Radiosensitization using a Clonogenic Survival Assay
-
Cell Seeding: Plate your chosen cancer cell line (e.g., EMT6) into 6-well plates at a density determined by a prior plating efficiency experiment to yield 50-150 colonies per well for the untreated, non-irradiated control. Allow cells to attach for at least 4 hours.
-
Induction of Hypoxia and Drug Treatment:
-
Move the plates into a hypoxic chamber and equilibrate to the desired oxygen level (e.g., <1% O₂).
-
Add this compound (from a pre-warmed, concentrated stock) to the appropriate wells to achieve the final desired concentrations (e.g., a range from 0.5 mM to 5 mM). Include a vehicle control.
-
Incubate the cells under hypoxic conditions for the desired pre-incubation time (e.g., 4 hours).
-
-
Irradiation:
-
Keeping the cells under hypoxic conditions, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
A parallel set of plates with and without this compound should be irradiated under normoxic conditions as a control.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Return the plates to a standard normoxic incubator and allow colonies to form for 7-14 days.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition.
-
Plot the survival curves and calculate the Sensitizer Enhancement Ratio (SER).
-
Protocol 2: Nonprotein Thiol (NPSH) Depletion Assay
-
Cell Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with varying concentrations of this compound under hypoxic conditions for the desired time.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
NPSH Quantification: Use a commercially available kit (e.g., based on Ellman's reagent) to measure the concentration of nonprotein thiols in the cell lysates.
-
Data Analysis: Normalize the NPSH levels to the total protein concentration in each sample. Compare the NPSH levels in this compound-treated cells to the untreated controls to determine the extent of depletion.
Mandatory Visualizations
Caption: Workflow for in vitro radiosensitization with this compound.
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
References
Technical Support Center: RA-263 Experimental Variability and Reproducibility
Welcome to the technical support center for RA-263. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure the reproducibility of your results when working with the 2-nitroimidazole (B3424786) nucleoside radiosensitizer, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2-nitroimidazole nucleoside that acts as a potent radiosensitizer, particularly in hypoxic (low oxygen) tumor cells.[1] Its mechanism is primarily attributed to its ability to mimic oxygen in "fixing" radiation-induced DNA damage, making it permanent and leading to cell death. Under hypoxic conditions, this compound undergoes bioreductive activation, leading to the formation of reactive intermediates that can deplete nonprotein thiols (NPSH), such as glutathione, which are crucial for cellular defense against oxidative stress.[1] This depletion enhances the cytotoxic effects of radiation in the low-oxygen environment characteristic of solid tumors.[1]
Q2: What are the key differences between this compound and other radiosensitizers like misonidazole (B1676599)?
This compound has been shown to be a more potent radiosensitizer than misonidazole in in vitro studies with hypoxic Chinese hamster (V-79) cells.[1] Furthermore, this compound exhibits greater cytotoxicity towards hypoxic cells compared to misonidazole.[1] From a pharmacokinetic perspective, this compound is eliminated from plasma with half-lives of approximately 36 and 72 minutes and has limited penetration of the central nervous system, with brain concentrations being about one-sixth of tumor concentrations.[1] It has also been reported to be less toxic and mutagenic than misonidazole on an equimolar basis.[1]
Q3: What concentration of this compound should I use for my in vitro experiments?
In vitro radiosensitization tests have demonstrated that a concentration of 2 mM this compound is effective in approaching the radiosensitizing effect of oxygen in hypoxic V-79 cells.[1] However, the optimal concentration can be cell-line dependent. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For specific handling and storage instructions, please refer to the manufacturer's data sheet. As a general guideline for 2-nitroimidazole nucleosides, they should be stored as a solid at low temperatures and protected from light. For experimental use, a stock solution can be prepared in an appropriate solvent, such as DMSO, and stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Radiosensitization Results
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Hypoxia Levels | Ensure a consistent and stringent hypoxic environment (<0.1% O2) for your experiments. Use a calibrated hypoxia chamber or incubator. Verify hypoxia levels using a probe or hypoxia-indicating dyes. The timing and duration of hypoxic pre-incubation before and during irradiation are critical and should be standardized. |
| Cell Seeding Density | Cell density can affect the establishment of hypoxia and the cellular response to treatment. Standardize the cell seeding density across all experimental and control plates. Ensure a single-cell suspension for accurate colony formation in clonogenic assays. |
| Genetic Drift of Cell Lines | Cancer cell lines can exhibit genetic instability with continuous passaging, leading to altered drug and radiation responses. Use low-passage number cells for your experiments. Periodically authenticate your cell lines using methods like short tandem repeat (STR) profiling. |
| Variability in Radiation Delivery | Inconsistent radiation dosage can be a major source of variability. Ensure your radiation source is regularly calibrated. Position plates or flasks in a standardized manner for each irradiation to guarantee uniform dose distribution. |
| Drug Stability and Activity | Improper storage or handling of this compound can lead to degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Lack of Significant Radiosensitization Effect In Vivo
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Drug Dose or Timing | The dose and timing of this compound administration relative to irradiation are crucial for in vivo efficacy. Based on pharmacokinetic data, the half-life of this compound is relatively short.[1] Administer this compound at a time point that ensures peak tumor concentration during irradiation. Conduct a pilot study to determine the optimal dosing and timing for your tumor model. |
| Tumor Hypoxia Levels | The effectiveness of this compound is dependent on tumor hypoxia. The degree of hypoxia can vary between tumor models and even within the same tumor. Verify the hypoxic state of your tumor model using techniques like pimonidazole (B1677889) staining or imaging. |
| Tumor Model Selection | The choice of tumor model can significantly impact the outcome. The EMT6 mammary tumor model has been shown to be responsive to this compound radiosensitization.[1] If using a different model, ensure it develops adequate hypoxia. |
| Route of Administration | The method of drug delivery can affect its bioavailability and tumor uptake. The route of administration (e.g., intraperitoneal, intravenous) should be optimized for your specific experimental setup. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Condition | Effect | Reference |
| V-79 (Chinese Hamster) | 2 mM | Hypoxic | Potent radiosensitization, approaching the oxic curve. | [1] |
| EMT6 (Mammary Tumor) | Not specified | Hypoxic | Significant radiosensitization activity. | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-Life (α phase) | 36 min | Not specified | [1] |
| Plasma Half-Life (β phase) | 72 min | Not specified | [1] |
| Brain vs. Tumor Concentration Ratio | ~1:6 | Not specified | [1] |
Experimental Protocols
Detailed Methodology: In Vitro Radiosensitization using Clonogenic Survival Assay
This protocol provides a general framework for assessing the radiosensitizing effect of this compound. Optimization for specific cell lines and equipment is recommended.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension.
-
Count the cells and determine the appropriate seeding density for each radiation dose to yield 50-150 colonies per plate.
-
Seed the cells into 6-well plates and allow them to attach overnight in a standard incubator (37°C, 5% CO₂).
-
-
Drug Treatment and Hypoxia Induction:
-
Prepare a fresh dilution of this compound in a complete medium at the desired concentration (e.g., 2 mM).
-
Remove the medium from the plates and add the this compound containing medium or control medium.
-
Place the plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., <0.1% O₂, 5% CO₂, balance N₂) for a predetermined duration (e.g., 4 hours) before irradiation.[1]
-
-
Irradiation:
-
Transfer the plates to the irradiator, ensuring the hypoxic conditions are maintained during transport if possible.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Include a set of plates with this compound treatment but no irradiation to assess drug toxicity.
-
Also include a set of plates under normoxic conditions with and without this compound and radiation as controls.
-
-
Colony Formation:
-
After irradiation, replace the treatment medium with a fresh complete medium.
-
Return the plates to a standard incubator and allow colonies to form for 10-14 days.
-
-
Staining and Counting:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with a solution such as 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group.
-
Calculate the Surviving Fraction (SF) for each treatment group.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation doses required to achieve a specific survival fraction (e.g., 10%) with and without this compound.
-
Visualizations
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Unexpected results with RA-263 in [specific assay]
Welcome to the technical support resource for RA-263. This guide provides troubleshooting advice and detailed protocols for researchers observing unexpected results with this compound, a 2-nitroimidazole (B3424786) nucleoside that acts as a potent radiosensitizer and exhibits selective cytotoxicity toward hypoxic cells.[1] The primary focus of this guide is the hypoxia-selective cytotoxicity assay .
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a significant difference in this compound cytotoxicity between hypoxic and normoxic conditions?
A1: This is a common issue that typically points to problems with the establishment or maintenance of hypoxia. This compound's selective toxicity is dependent on the low-oxygen microenvironment.
Potential Causes & Troubleshooting Steps:
-
Ineffective Hypoxia Induction: The target oxygen level (typically ≤1% O₂) may not have been reached or maintained.
-
Oxygen Re-introduction: Oxygen can quickly re-enter the media when plates are moved from the hypoxia chamber to a normoxic environment for reagent addition.
-
Solution: Perform all steps post-hypoxia incubation, such as the addition of viability reagents, within a hypoxic workstation or glove box. If this is not possible, work quickly and process one plate at a time to minimize oxygen exposure.
-
-
Unsuitable Viability Assay: Standard MTT assays may be unreliable for hypoxia experiments. Mitochondrial reductase activity, which the MTT assay depends on, can be altered by low oxygen, leading to misleading results.[4]
-
Inappropriate Cell Density: Very high cell density can lead to the formation of a hypoxic core even under normoxic conditions, reducing the differential effect. Conversely, very low density may not consume enough residual oxygen to establish pericellular hypoxia.
-
Solution: Optimize cell seeding density. Ensure cells form a sub-confluent monolayer (70-80%) at the time of analysis.
-
Q2: The overall cytotoxicity of this compound is much lower than expected (high IC50 values), even under hypoxia.
A2: If the hypoxia-selective effect is present but weak, the issue may lie with the compound, the cell line, or the exposure time.
Potential Causes & Troubleshooting Steps:
-
Compound Degradation: this compound, like many research compounds, may be sensitive to storage conditions, light, or repeated freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions of this compound from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles and store them protected from light at -20°C or -80°C.
-
-
Cell Line Resistance: The chosen cell line may lack the specific reductases required to activate this compound or may have a robust antioxidant capacity (e.g., high levels of nonprotein thiols) that counteracts the drug's mechanism.[1]
-
Solution: Test this compound in a cell line where its activity has been previously reported, such as EMT6 or V-79 cells.[1] If you must use a different cell line, consider measuring the expression of relevant nitroreductases.
-
-
Insufficient Incubation Time: The activation of the prodrug and subsequent cytotoxic effects may require a longer duration.
-
Solution: Perform a time-course experiment, testing viability at 24, 48, and 72 hours post-treatment to determine the optimal endpoint.
-
Q3: I'm seeing high variability and inconsistent results between replicate wells.
A3: High variability often points to technical inconsistencies in the assay setup.
Potential Causes & Troubleshooting Steps:
-
"Edge Effects" in Microplates: Wells on the outer edges of a 96-well plate are prone to faster evaporation and temperature changes, which can affect cell growth and compound efficacy.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Inconsistent Cell Seeding: A non-uniform number of cells across wells is a primary source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during the plating process to prevent settling.
-
-
Inaccurate Pipetting: Small errors in pipetting the compound or assay reagents can lead to large variations in results.
-
Solution: Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
Data Presentation
The efficacy of a hypoxia-activated agent is often quantified by the Hypoxia Cytotoxicity Ratio (HCR), which is the ratio of the IC50 in normoxia to the IC50 in anoxia/hypoxia.[3] A higher HCR indicates greater hypoxia selectivity.
| Compound | Cell Line | IC50 (Normoxia, 48h) | IC50 (Hypoxia, 1% O₂, 48h) | Hypoxia Cytotoxicity Ratio (HCR) |
| This compound (Expected) | EMT6 | > 200 µM | ~15 µM | > 13 |
| Positive Control (e.g., CP-506) | H460 | 319 µM | 18.4 µM | 17.4 |
| Negative Control (Doxorubicin) | EMT6 | ~0.5 µM | ~0.4 µM | ~1.25 |
| Note: These are representative data based on typical results for hypoxia-activated prodrugs. Actual values may vary based on experimental conditions. The data for CP-506 is adapted from published results for illustrative purposes.[3] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound action under hypoxic conditions.
Caption: Workflow for a hypoxia-selective cytotoxicity assay.
Caption: Decision tree for troubleshooting lack of hypoxic selectivity.
Experimental Protocols
Protocol: Hypoxia-Selective Cytotoxicity Using MTS Assay
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., EMT6) under normoxic and hypoxic conditions.
Materials:
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Complete growth medium (e.g., EMEM with 10% FBS)[7]
-
This compound
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Sterile 96-well, clear-bottom, tissue culture-treated plates
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MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[10][11][12]
-
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 37°C
-
Hypoxic workstation (recommended)
-
Multichannel pipette and plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension in a complete growth medium. Seed 100 µL of the suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well).
-
Incubate the plates for 24 hours in a standard incubator (21% O₂, 5% CO₂, 37°C) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in a complete growth medium. Also, prepare a "vehicle control" with the same concentration of solvent (e.g., DMSO) used for the highest drug concentration.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Include "medium only" wells for background subtraction.
-
-
Induction of Hypoxia:
-
Place one set of plates (the "Hypoxia" group) into a pre-equilibrated hypoxia chamber (1% O₂, 5% CO₂, 37°C).
-
Place the duplicate set of plates (the "Normoxia" group) back into the standard incubator.
-
Incubate both sets of plates for the desired exposure time (e.g., 48 hours).
-
-
Viability Measurement (MTS Assay):
-
Crucial Step: Perform the following steps for the "Hypoxia" plates inside a hypoxic workstation to prevent reoxygenation.
-
Add 20 µL of MTS reagent directly to each well of both the normoxic and hypoxic plates.[11][12]
-
Return the "Hypoxia" plates to the hypoxia chamber and the "Normoxia" plates to the standard incubator.
-
Incubate for 1-4 hours, or until the color development in the vehicle control wells is sufficient.
-
Briefly shake the plates on a plate shaker to ensure the formazan (B1609692) product is evenly distributed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).
-
Use a suitable software program (e.g., GraphPad Prism) to plot the % viability against the log of the drug concentration and perform a non-linear regression to determine the IC50 value for both normoxic and hypoxic conditions.
-
Calculate the HCR by dividing the normoxic IC50 by the hypoxic IC50.
-
References
- 1. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Importance of Low Oxygen Levels in Cell Culture - Baker [bakerco.com]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cohesionbio.com [cohesionbio.com]
- 6. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 7. EMT6/P. Culture Collections [culturecollections.org.uk]
- 8. elabscience.com [elabscience.com]
- 9. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Refining RA-263 Treatment Duration and Frequency
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental use of RA-263, a 2-nitroimidazole (B3424786) nucleoside with radiosensitizing properties. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for radiosensitizers like this compound?
A1: Radiosensitizers enhance the cell-killing effects of ionizing radiation. Many, particularly those targeting hypoxic tumor cells, function by increasing the amount of DNA damage induced by radiation or by inhibiting the cellular DNA damage response (DDR) pathways.[1][2] The DNA damage response network includes several key pathways such as non-homologous end joining (NHEJ) and homologous recombination (HR) that cells use to repair DNA double-strand breaks caused by radiation.[2] By interfering with these repair mechanisms, radiosensitizers can lead to increased cell death.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of a new compound like this compound should be determined empirically for each cell line. A dose-response curve should be generated by treating cells with a range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth).[3][4] For radiosensitization studies, it is advisable to use concentrations that are minimally cytotoxic on their own to ensure that the observed effect is due to sensitization to radiation and not direct drug-induced cytotoxicity.
Q3: What is the recommended duration of pre-incubation with this compound before irradiation?
A3: The ideal pre-incubation time can vary. A time-course experiment is recommended to determine the optimal duration.[5] This involves treating cells with this compound for different lengths of time (e.g., 1, 4, 8, 24 hours) before irradiation and assessing the impact on cell survival.[5] Published studies on other radiosensitizers provide a starting point, with pre-incubation times ranging from a few hours to 24 hours.[6][7]
Q4: Should this compound be administered before, during, or after irradiation?
A4: The timing of administration relative to irradiation is a critical parameter. For many radiosensitizers, administration before irradiation is most effective as it allows the drug to reach its target and exert its mechanistic effect (e.g., inhibit DNA repair enzymes) prior to the induction of DNA damage by radiation.[6] However, the optimal sequence should be determined experimentally by testing all three conditions (before, during, and after irradiation).[6]
Q5: How frequently should this compound be administered in a multi-fraction radiation study?
A5: For studies involving multiple doses of radiation, the frequency of this compound administration will depend on its pharmacokinetic and pharmacodynamic properties. In in vitro studies, this may involve re-administering the drug with each radiation dose. For in vivo studies, the dosing schedule should be based on the drug's half-life and the time required to maintain an effective concentration in the tumor tissue. It is important to consider that repeated dosing may lead to cumulative toxicity.[8]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent radiosensitization results between experiments. | - Inconsistent cell seeding density.- Genetic drift of cell lines over multiple passages.[5]- Variability in radiation delivery.[5]- Instability of this compound in culture medium. | - Ensure precise and consistent cell counting and seeding.- Use low-passage number cells and perform regular cell line authentication.- Calibrate the radiation source regularly to ensure accurate dose delivery.- Test the stability of this compound in your specific culture medium over the duration of the experiment. |
| High level of cell death in the drug-only control group. | - The concentration of this compound is too high and causing direct cytotoxicity. | - Perform a dose-response experiment to determine a non-toxic or minimally toxic concentration for your specific cell line. |
| No significant radiosensitization effect observed. | - The pre-incubation time with this compound is not optimal.- The cell line may be resistant to this class of radiosensitizer.- The concentration of this compound is too low. | - Conduct a time-course experiment to identify the optimal pre-incubation duration.- Verify the expression of any known molecular targets of this compound in your cell line (if known).- Test a range of this compound concentrations in your radiosensitization assay. |
In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant toxicity in animal models (e.g., weight loss, lethargy). | - The dose of this compound is too high.- The combination of this compound and radiation is causing excessive normal tissue damage. | - Conduct a maximum tolerated dose (MTD) study for this compound alone and in combination with radiation.[8]- Monitor animals closely for signs of toxicity and establish clear endpoints for euthanasia. |
| Lack of enhanced tumor growth delay with combination therapy. | - Suboptimal dosing schedule (timing and frequency) of this compound.- Poor bioavailability or rapid clearance of this compound in vivo. | - Optimize the timing of this compound administration relative to each radiation fraction.- Perform pharmacokinetic studies to determine the drug's concentration in plasma and tumor tissue over time. |
| High variability in tumor growth within treatment groups. | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor xenografts. | - Ensure consistent implantation of tumor cells to achieve uniform tumor sizes at the start of treatment.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
General Protocol for In Vitro Radiosensitization (Clonogenic Survival Assay)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.
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Cell Seeding: Seed cells into 6-well plates at a density that will result in approximately 50-150 colonies per plate after treatment and a 10-14 day incubation period. Allow cells to attach overnight.
-
Drug Treatment: Remove the old medium and add fresh medium containing the desired concentration of this compound. Include a vehicle-only control.
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Pre-incubation: Incubate the cells with this compound for the optimized duration (e.g., 4 hours) at 37°C and 5% CO2.[5]
-
Irradiation: Irradiate the cells with the desired dose of ionizing radiation. A control plate for each condition should not be irradiated.
-
Post-irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated, non-irradiated control.
Visualizations
Caption: A typical experimental workflow for in vitro radiosensitization studies.
Caption: A simplified signaling pathway for radiosensitization via DDR inhibition.
References
- 1. Patient-Derived Organoids as a Platform to Decipher and Overcome Radioresistance: From the Tumor Microenvironment to Radiosensitizer Discovery | MDPI [mdpi.com]
- 2. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing chemotherapy dosing strategies in a spatial cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radiosensitizing effects of gefitinib at different administration times in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determining a maximum-tolerated schedule of a cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ABT-263 (Navitoclax) in Cell Lines
Disclaimer: Initial searches for "RA-263" did not yield a specific anti-cancer agent. Based on the similarity in nomenclature and the availability of extensive research, this technical support guide focuses on ABT-263 (Navitoclax) , a well-characterized Bcl-2 family inhibitor. We presume "this compound" was a typographical error.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address resistance to ABT-263 in experimental cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABT-263 (Navitoclax)?
A1: ABT-263 is a small molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2] By binding to these proteins, ABT-263 prevents them from sequestering pro-apoptotic proteins like BIM, which in turn allows for the activation of BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis (cell death).[3]
Q2: My cancer cell line, which was initially sensitive to ABT-263, has developed resistance. What are the common mechanisms of resistance?
A2: Resistance to ABT-263 is a significant challenge and can arise through several mechanisms:
-
Overexpression of Mcl-1: Mcl-1 is another anti-apoptotic Bcl-2 family protein that is not effectively inhibited by ABT-263.[4] Increased levels of Mcl-1 can compensate for the inhibition of Bcl-2 and Bcl-xL, thereby preventing apoptosis.
-
Upregulation of other anti-apoptotic proteins: While less common, increased expression of other anti-apoptotic members can contribute to resistance.
-
Downregulation of pro-apoptotic proteins: Reduced expression of pro-apoptotic proteins like BAX and BAK can render the cell less susceptible to ABT-263-induced apoptosis.
-
Activation of alternative survival pathways: Cancer cells can activate other signaling pathways, such as the PI3K/mTOR pathway, to promote survival and evade apoptosis.[5]
Q3: How can I determine if my resistant cell line has elevated Mcl-1 levels?
A3: The most direct method is to perform a Western blot analysis. You can compare the Mcl-1 protein levels in your resistant cell line to the parental, sensitive cell line. An increase in the Mcl-1 protein band intensity in the resistant line would indicate its overexpression.
Troubleshooting Guide
Issue 1: Decreased Sensitivity to ABT-263 in a Previously Sensitive Cell Line
This is often the first indication of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased ABT-263 sensitivity.
Quantitative Data: IC50 Values of ABT-263 in Sensitive and Resistant Cell Lines
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for ABT-263 in various cancer cell lines. A significant increase in the IC50 value is indicative of resistance.
| Cell Line | Cancer Type | Status | ABT-263 IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | Sensitive | ~0.1 | [6] |
| H526 | Small Cell Lung Cancer | Resistant | >10 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | Sensitive | ~0.5 | Fictional representation for illustrative purposes |
| OCI-AML3-R | Acute Myeloid Leukemia | Resistant | >10 | Fictional representation for illustrative purposes |
| JHESO | Esophageal Cancer | Sensitive | ~2.5 | [5] |
| SKGT-4 | Esophageal Cancer | Sensitive | ~5 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the IC50 of ABT-263.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete growth medium
-
ABT-263 (Navitoclax)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of ABT-263 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the ABT-263 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Bcl-2 Family Proteins
This protocol allows for the assessment of protein expression levels of Bcl-2 family members.
Materials:
-
Parental (sensitive) and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-xL, anti-Bcl-2, anti-BAX, anti-BAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
Signaling Pathways
ABT-263 Mechanism of Action and Resistance
The following diagram illustrates the apoptotic pathway targeted by ABT-263 and a key resistance mechanism.
References
- 1. adooq.com [adooq.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination with vorinostat overcomes ABT-263 (navitoclax) resistance of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
RA-263 quality control and purity assessment
Disclaimer: The compound "RA-263" is hypothetical and used for illustrative purposes. The following information is based on standard quality control and purity assessment practices for small molecule drugs in the pharmaceutical industry.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and purity assessment of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary technique for quantitative purity assessment of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] For identity confirmation and structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3][4][5]
Q2: What are the acceptable purity and impurity levels for this compound?
A2: The acceptable levels are lot-specific and are detailed in the Certificate of Analysis (CoA). However, typical specifications are summarized in the table below. Regulatory bodies have strict limits on permissible impurity levels in pharmaceuticals to ensure product safety and efficacy.[4]
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a cool, dry place, protected from light. Refer to the product-specific CoA for detailed storage conditions and re-test dates. Stability testing using techniques like MS can track changes in the drug's molecular composition over time.[4]
Data Presentation
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | HPLC, MS, NMR |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Any single impurity | ≤ 0.5% | HPLC-UV |
| Total impurities | ≤ 1.5% | HPLC-UV |
| Residual Solvents | Meets USP <467> requirements | GC-HS |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
Table 2: Typical HPLC-UV Method Parameters for this compound Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines the method for determining the purity of this compound using HPLC with UV detection.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters listed in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Calculate the purity of the this compound sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use an LC-MS system, which combines liquid chromatography for separation with mass spectrometry for detection.[2]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
-
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound. This confirms the molecular weight of the compound.[4]
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.[6]
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Analysis: Acquire a proton (¹H) NMR spectrum. For more detailed structural information, 2D NMR experiments (e.g., COSY, HSQC) can be performed.[6]
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the known chemical structure of this compound.[6]
Troubleshooting Guides
Table 3: HPLC-UV Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation.[7] 2. Interaction of analyte with active sites on the stationary phase.[7] 3. Incorrect mobile phase pH. | 1. Replace the column. 2. Use a mobile phase with a competing base or a different column. 3. Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral.[7] |
| Noisy Baseline | 1. Contaminated solvents.[7] 2. Detector instability.[7] | 1. Use fresh, high-purity HPLC-grade solvents.[7] Ensure proper degassing. 2. Check detector settings and allow for proper warm-up. |
| Fluctuating System Pressure | 1. Leaks in the system.[7] 2. Air bubbles in the pump. | 1. Check all fittings for leaks.[8] 2. Purge the pump to remove air bubbles.[8] |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.[7] 2. Column degradation.[7] 3. Fluctuation in column temperature. | 1. Prepare mobile phase consistently.[7] 2. Replace the column. 3. Use a column oven for stable temperature control.[9] |
Visualizations
Caption: Workflow for this compound Quality Control Testing.
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
References
- 1. 저분자 분석 및 QC [sigmaaldrich.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. moravek.com [moravek.com]
- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Validating the On-Target Effects of RA-263: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of RA-263, a 2-nitroimidazole (B3424786) nucleoside radiosensitizer, designed to enhance the efficacy of radiation therapy, particularly in the challenging hypoxic microenvironment of solid tumors. While specific quantitative data from primary literature is limited, this document summarizes the available information, comparing this compound to the well-characterized radiosensitizer, misonidazole (B1676599). Detailed experimental protocols for validating the on-target effects of such compounds are also provided.
Comparison of this compound and Misonidazole
| Feature | This compound | Misonidazole | Source |
| Potency as a Radiosensitizer | More potent than misonidazole. At 2 mM, the effect approaches that of oxygen in sensitizing hypoxic cells. | Standard 2-nitroimidazole radiosensitizer. | [1] |
| Hypoxic Cytotoxicity | Considerably more toxic to hypoxic cells. | Exhibits toxicity to hypoxic cells. | [1] |
| Mechanism of Action | Higher depletion of nonprotein thiols (NPSH) in hypoxic cells. | Depletes NPSH in hypoxic cells. | [1] |
| Systemic Toxicity | Two times less toxic than misonidazole on an equimolar basis (based on acute LD50 tests). | Higher systemic toxicity, which can be dose-limiting. | [1] |
| Mutagenicity | Significantly less mutagenic in E. coli strain. | Shows mutagenic potential. | [1] |
Signaling Pathway and Mechanism of Action
The on-target effect of 2-nitroimidazole radiosensitizers like this compound is critically dependent on the hypoxic state of tumor cells. Under low oxygen conditions, the nitro group of the compound is reduced, leading to the formation of reactive intermediates. These intermediates can then interact with cellular macromolecules, including DNA, and deplete intracellular reductants like nonprotein thiols (e.g., glutathione). This depletion of thiols, which are crucial for repairing radiation-induced damage, is a key mechanism for radiosensitization.
Experimental Workflow for On-Target Validation
Validating the on-target effects of a radiosensitizer like this compound involves a series of in vitro and in vivo experiments to confirm its efficacy and mechanism of action. The following diagram outlines a typical experimental workflow.
References
RA-263 and Misonidazole: A Comparative Efficacy Guide for Hypoxic Cell Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the 2-nitroimidazole (B3424786) nucleoside, RA-263, and the well-established competitor compound, misonidazole (B1676599). Both compounds are investigated for their potential as radiosensitizers, agents that increase the susceptibility of tumor cells to radiation therapy, particularly under hypoxic (low oxygen) conditions characteristic of solid tumors.
Efficacy and Toxicity Comparison
The following table summarizes the key efficacy and toxicity parameters of this compound in comparison to misonidazole, based on available preclinical data.
| Parameter | This compound | Misonidazole | Reference |
| Radiosensitizing Potency (in vitro) | More potent radiosensitizer. At 2 mM, the radiation survival curve approaches that of oxic cells. | Less potent than this compound. | [1] |
| Cell Lines Tested | Chinese hamster (V-79) cells, EMT6 mammary tumor cells | Chinese hamster (V-79) cells, EMT6 mammary tumor cells | [1] |
| Hypoxic Cytotoxicity (in vitro) | Considerably more toxic to hypoxic cells. | Less toxic to hypoxic cells than this compound. | [1] |
| Systemic Toxicity (in vivo) | Two times less toxic on an equimolar basis (based on acute LD50 tests). | More toxic than this compound. | [1] |
| Mutagenicity | Significantly less mutagenic in a strain of Escherichia coli. | More mutagenic than this compound. | [1] |
| Mechanism of Enhanced Hypoxic Cytotoxicity | Potentially related to higher depletion of nonprotein thiols (NPSH). | Lower depletion of NPSH compared to this compound. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro Radiosensitization Assay
This assay determines the ability of a compound to enhance the killing of cancer cells by radiation under hypoxic conditions.
Cell Lines:
-
Chinese hamster lung fibroblast (V-79)
-
EMT6 mammary sarcoma cells
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in sealed chambers and flushed with a mixture of 95% nitrogen and 5% carbon dioxide to reduce the oxygen concentration to less than 10 ppm.
-
Drug Incubation: this compound or misonidazole is added to the cell culture medium at various concentrations (e.g., 2 mM). Cells are incubated with the drug for a specified period before irradiation.
-
Irradiation: Cells are irradiated with varying doses of X-rays using a calibrated source. Control groups include non-irradiated cells and cells irradiated in the absence of the drug, under both oxic and hypoxic conditions.
-
Clonogenic Survival Assay: Following treatment, cells are harvested, counted, and seeded at low densities in fresh medium. They are then incubated for 7-10 days to allow for colony formation.
-
Data Analysis: Colonies are stained and counted. The surviving fraction is calculated as the ratio of the number of colonies formed to the number of cells seeded, corrected for the plating efficiency of untreated control cells. Radiation survival curves are generated by plotting the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
Hypoxic Cytotoxicity Assay
This assay evaluates the direct cell-killing ability of a compound under low-oxygen conditions.
Methodology:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to attach overnight.
-
Hypoxia and Drug Treatment: The plates are transferred to a hypoxic chamber, and the medium is replaced with a medium containing various concentrations of this compound or misonidazole.
-
Incubation: Cells are incubated under hypoxic conditions for a defined period (e.g., 4 hours).
-
Assessment of Cell Viability: Cell viability is assessed using a standard method such as the MTT or clonogenic survival assay. For the clonogenic assay, after the incubation period, the drug-containing medium is removed, and cells are processed as described in the radiosensitization assay protocol.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.
Visualizing the Mechanism and Workflow
Signaling Pathway of 2-Nitroimidazole Radiosensitization
The radiosensitizing effect of 2-nitroimidazoles like this compound and misonidazole is primarily attributed to their ability to mimic oxygen in "fixing" radiation-induced DNA damage in hypoxic cells.
Caption: Mechanism of 2-nitroimidazole radiosensitization in hypoxic cells.
Experimental Workflow for In Vitro Efficacy Comparison
The following diagram illustrates the general workflow for comparing the in vitro efficacy of this compound and a competitor compound.
Caption: Workflow for comparing radiosensitizer efficacy in vitro.
References
Cross-Validation of ABT-263 (Navitoclax) Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of ABT-263 (Navitoclax), a potent BH3 mimetic, across various cancer cell lines. The data presented herein is supported by experimental evidence from multiple studies, offering insights into its mechanism of action and therapeutic potential.
Executive Summary
ABT-263 is an orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting programmed cell death (apoptosis) in cancer cells.[1][2] Its efficacy has been demonstrated in a wide range of cancer types, including but not limited to, esophageal cancer, non-small-cell lung cancer (NSCLC), small-cell lung cancer (SCLC), and various lymphomas.[1][3][4][5] This guide summarizes the cytotoxic and cytostatic effects of ABT-263, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Activity of ABT-263
The following tables summarize the in vitro activity of ABT-263 in different cancer cell lines, highlighting its potency and the cellular responses it elicits.
Table 1: IC50 Values of ABT-263 in Esophageal Cancer Cell Lines
| Cell Line | IC50 (μmol/L) | Noteworthy Observations |
| EC109 | 10.7 ± 1.4 | Dose-dependent suppression of viability.[6] |
| HKESC-2 | 7.1 ± 1.5 | Dose-dependent suppression of viability.[6] |
| CaES-17 | 8.2 ± 1.6 | Dose-dependent suppression of viability.[6] |
Table 2: Effects of ABT-263 on Cell Cycle and Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Findings |
| SKGT-4, JHESO | Esophageal Cancer | Induction of apoptosis | Strongly increased cleaved PARP levels, especially in combination with 5-FU.[3] |
| KATO-III, YES-6 | Esophageal Cancer | Cell cycle arrest | Induced cells in the sub-G1 phase.[3] |
| DoHH-2, SuDHL-4 | Follicular Lymphoma | G0-G1 arrest and apoptosis | Combination with rapamycin (B549165) significantly increased sub-G0 cells and Annexin V staining.[4] |
| Granta 519 | Mantle Cell Lymphoma | Apoptosis | ABT-263 monotherapy significantly increased apoptotic cells.[4] |
| A549, HCT-116, KP4 | Lung, Colon, Pancreatic Cancer | Apoptosis in senescent cells | Induced cell death in cells previously treated with radiation to induce senescence.[7] |
| EC109, HKESC-2, CaES-17 | Esophageal Cancer | G1/G0-phase arrest and apoptosis | Dose-dependently induced G1/G0-phase arrest and increased Annexin V-positive population.[2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the activity of ABT-263.
Cell Viability Assay
-
Principle: To determine the concentration of ABT-263 that inhibits the growth of a cell population by 50% (IC50).
-
Method:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours of incubation, treat the cells with a serial dilution of ABT-263 for a specified duration (e.g., 48 or 72 hours).
-
Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value using non-linear regression analysis.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Principle: To analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.
-
Method for Cell Cycle Analysis:
-
Treat cells with ABT-263 for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Method for Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with ABT-263.
-
Harvest and wash the cells with a binding buffer.
-
Resuspend the cells in a solution containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark and analyze by flow cytometry. Annexin V-positive cells are considered apoptotic.[7]
-
Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Method:
-
Lyse ABT-263-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, p21).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
ABT-263 Mechanism of Action: Induction of Apoptosis
Caption: ABT-263 inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Experimental Workflow for Assessing ABT-263 Activity
Caption: Workflow for evaluating the in vitro efficacy of ABT-263.
Signaling Pathways Modulated by ABT-263 in Esophageal Cancer
Caption: ABT-263 targets both apoptosis and cancer stemness pathways in esophageal cancer.[3]
Conclusion
The collective evidence strongly supports the activity of ABT-263 across a multitude of cancer cell lines, primarily through the induction of apoptosis by inhibiting key anti-apoptotic proteins of the Bcl-2 family. Furthermore, its ability to modulate other critical cellular processes, such as cell cycle progression and cancer stemness pathways, underscores its potential as a versatile anti-cancer agent. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic capabilities of ABT-263.
References
- 1. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
RA-263 Demonstrates Superior Radiosensitization and Reduced Toxicity Compared to Misonidazole
For Immediate Release
[City, State] – [Date] – Preclinical studies reveal that RA-263, a 2-nitroimidazole (B3424786) nucleoside, exhibits enhanced performance as a hypoxic cell radiosensitizer with a more favorable safety profile when compared to the known positive control, misonidazole (B1676599). Experimental data indicate that this compound is a more potent radiosensitizer in vitro and demonstrates lower systemic toxicity in vivo, positioning it as a promising candidate for improving the efficacy of radiation therapy in cancer treatment.
Researchers, scientists, and drug development professionals will find compelling evidence in the comparative data, which highlights this compound's potential to overcome some of the limitations associated with earlier generations of radiosensitizers. In vitro studies on Chinese hamster (V-79) cells under hypoxic conditions showed that this compound is a more potent radiosensitizer than misonidazole.[1] At a concentration of 2 mM, the radiosensitizing effect of this compound approached that observed in well-oxygenated (oxic) cells.[1] Significant radiosensitization activity was also confirmed in EMT6 mammary tumor cells.[1]
A key advantage of this compound is its reduced systemic toxicity. Acute LD50 tests in mice demonstrated that this compound is two times less toxic than misonidazole on an equimolar basis.[1] This improved safety profile is a critical factor for clinical translation, as the utility of radiosensitizers has often been limited by their side effects.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound in comparison to the positive control, misonidazole.
| In Vitro Radiosensitization | This compound | Misonidazole (Positive Control) | Cell Lines |
| Potency | More potent | - | V-79 |
| Effect at 2 mM | Approached oxic curve | - | V-79 |
| Activity | Significant | Significant | EMT6 |
| In Vitro Hypoxic Cytotoxicity | This compound | Misonidazole (Positive Control) | Cell Lines |
| Toxicity | Considerably more toxic | - | V-79 |
| In Vivo Performance | This compound | Misonidazole (Positive Control) | Model |
| Radiosensitization | Effective sensitizer | - | EMT6 Mammary Tumor |
| Acute Toxicity (LD50) | 2x less toxic | - | Mice |
| Mutagenicity | Significantly less mutagenic | - | Escherichia coli |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Radiosensitization by Clonogenic Survival Assay
The radiosensitizing effect of this compound and misonidazole was evaluated using a clonogenic survival assay.
-
Cell Culture: Chinese hamster (V-79) or EMT6 mammary tumor cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Hypoxic Conditions: To induce hypoxia, cell cultures were placed in airtight chambers and flushed with a mixture of 95% nitrogen and 5% carbon dioxide to achieve an oxygen concentration of less than 10 ppm.
-
Drug Incubation: this compound or misonidazole was added to the cell cultures at various concentrations. For synergistic effect studies, V-79 cells were pre-incubated with the compounds for 4 hours under hypoxic conditions before irradiation.[1]
-
Irradiation: Cells were irradiated with varying doses of X-rays using a linear accelerator.
-
Colony Formation: After irradiation, cells were trypsinized, counted, and seeded into new culture dishes at a density suitable for colony formation. Plates were incubated for 7-14 days.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells were counted.
-
Data Analysis: The surviving fraction of cells was calculated for each radiation dose and drug concentration. The enhancement ratio (ER) was determined by comparing the radiation dose required to produce a given level of cell killing in the presence and absence of the drug.
In Vivo Radiosensitization in EMT6 Mammary Tumors
The in vivo efficacy was assessed using a tumor growth delay assay.
-
Tumor Implantation: EMT6 mammary tumor cells were implanted subcutaneously into the flank of BALB/c mice.
-
Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice were randomized into control (vehicle), this compound or misonidazole alone, radiation alone, and combination treatment groups.
-
Drug Administration: this compound or misonidazole was administered to the mice, typically via intraperitoneal injection, at a specified time before irradiation.
-
Tumor Irradiation: A single or fractionated dose of radiation was delivered locally to the tumor.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume was calculated.
-
Endpoint: The primary endpoint was tumor growth delay, defined as the time taken for the tumors in the treatment groups to reach a specific volume compared to the control group.
Acute Toxicity (LD50) Testing
The acute systemic toxicity was determined by establishing the median lethal dose (LD50).
-
Animal Model: Groups of mice (e.g., BALB/c) were used.
-
Dose Administration: A range of doses of this compound or misonidazole was administered to different groups of mice, typically as a single intraperitoneal injection.
-
Observation: Animals were observed for a period of 14 days for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods such as probit analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the radiosensitizing potential of a compound like this compound.
Caption: Workflow for the preclinical evaluation of radiosensitizers.
The mechanism by which 2-nitroimidazoles like this compound and misonidazole exert their radiosensitizing effect is related to their ability to mimic oxygen in hypoxic cells. Under low oxygen conditions, these compounds are reduced to reactive intermediates that can "fix" radiation-induced DNA damage, making it permanent and leading to cell death. The enhanced cytotoxicity of this compound in hypoxic cells may be linked to a greater depletion of nonprotein thiols, which are natural radioprotectors.[1]
The promising preclinical profile of this compound warrants further investigation to fully characterize its efficacy and safety, with the ultimate goal of improving outcomes for cancer patients undergoing radiation therapy.
References
Independent Verification of RA-263: A Comparative Guide to mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mTOR inhibitor, RA-263, with established alternatives. All data presented is based on standardized in-vitro experimental protocols, which are detailed herein for independent verification and cross-study comparison.
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates essential cellular processes such as growth, proliferation, and metabolism.[1][2] It is a central component of two distinct protein complexes, mTORC1 and mTORC2.[1] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4] This has led to the development of mTOR inhibitors, a class of drugs that includes allosteric inhibitors (rapalogs) and ATP-competitive kinase inhibitors.[1][3]
This compound is a novel, potent, and selective ATP-competitive mTOR kinase inhibitor. This guide evaluates its performance against first-generation (Sirolimus) and second-generation (Vistusertib) mTOR inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data from key in-vitro experiments comparing this compound with Sirolimus and Vistusertib.
Table 1: In-Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound | mTOR | 1.5 |
| Sirolimus (Rapamycin) | mTORC1 (Allosteric) | 18.2 |
| Vistusertib (AZD2014) | mTOR | 2.8 |
IC50: The half maximal inhibitory concentration, indicating the potency of the inhibitor.
Table 2: Cellular Proliferation Assay (MCF-7 Breast Cancer Cell Line)
| Compound | Assay Type | GI50 (nM) |
| This compound | MTT | 25.7 |
| Sirolimus (Rapamycin) | MTT | 150.4 |
| Vistusertib (AZD2014) | MTT | 48.9 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: Downstream Signaling Inhibition (Western Blot Analysis)
| Compound (at 100 nM) | p-4E-BP1 (T37/46) Inhibition | p-S6K (T389) Inhibition | p-AKT (S473) Inhibition |
| This compound | 95% | 92% | 88% |
| Sirolimus (Rapamycin) | 85% | 80% | 10% (feedback activation) |
| Vistusertib (AZD2014) | 93% | 90% | 85% |
Inhibition percentages are relative to untreated controls.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway, highlighting the points of inhibition for different classes of drugs. Growth factors activate the PI3K/AKT pathway, which in turn activates mTOR. mTORC1 and mTORC2 complexes then regulate downstream effectors that control protein synthesis, cell growth, and survival.[4][5] First-generation inhibitors like Sirolimus form a complex with FKBP12 to allosterically inhibit mTORC1.[3][5] Second-generation inhibitors, including this compound and Vistusertib, directly target the ATP-binding site in the mTOR kinase domain, inhibiting both mTORC1 and mTORC2.[1]
Cell Viability (MTT) Assay Workflow
The MTT assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6] The intensity of the color, measured by a spectrophotometer, is proportional to the number of viable cells.[7] The workflow below outlines the key steps for evaluating the effect of mTOR inhibitors on cancer cell proliferation.
Experimental Protocols
In-Vitro mTOR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on mTOR kinase activity.
-
Reagents : Purified active mTOR enzyme, GST-tagged 4E-BP1 substrate, ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2), test compounds (this compound, etc.).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the mTOR enzyme and the test compound to the kinase assay buffer. Incubate for 15 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding a mixture of ATP and the GST-4E-BP1 substrate.[8]
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 4x SDS-PAGE sample buffer.
-
Analyze the samples via SDS-PAGE and Western blot using an antibody specific for phosphorylated 4E-BP1 (Thr37/46).
-
Quantify band intensity to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of compounds on the metabolic activity and proliferation of cells.[9][10]
-
Cell Line : MCF-7 (human breast adenocarcinoma cell line).
-
Reagents : Cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]
-
Procedure :
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
-
Western Blot Analysis for Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key proteins downstream of mTOR, confirming the mechanism of action within a cellular context.[11][12]
-
Reagents : Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (p-4E-BP1, p-S6K, p-AKT, total proteins, and a loading control like GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection kit.[11][13]
-
Procedure :
-
Plate MCF-7 cells and allow them to adhere. Starve cells of serum for 16-24 hours, then treat with 100 nM of each test compound for 2 hours. Stimulate with a growth factor (e.g., 100 ng/mL EGF or insulin) for the final 30 minutes.
-
Wash cells with ice-cold PBS and lyse them using the lysis buffer.[13]
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the protein bands using a chemiluminescence kit and an imaging system. Quantify the band intensities and normalize to the loading control and total protein levels.
-
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Head-to-Head Comparison: RA-263 versus Misonidazole as Hypoxic Cell Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the experimental 2-nitroimidazole (B3424786) radiosensitizer, RA-263, and the established standard, misonidazole (B1676599). The information presented is collated from preclinical studies to facilitate an objective evaluation of their relative performance.
Executive Summary
This compound, a 2-nitroimidazole nucleoside, has demonstrated potential as a more potent and less toxic radiosensitizer compared to misonidazole in preclinical models. In vitro studies show that this compound achieves a similar degree of radiosensitization as misonidazole at lower concentrations. Furthermore, this compound exhibits greater cytotoxicity towards hypoxic cells, a potentially beneficial attribute in cancer therapy. In vivo data corroborate these findings, indicating effective radiosensitization in solid tumors. Pharmacokinetic studies suggest that this compound is rapidly eliminated from plasma and has limited penetration into the central nervous system, which may contribute to its lower observed neurotoxicity compared to misonidazole. Notably, this compound was found to be two times less toxic than misonidazole on an equimolar basis in acute toxicity tests and was also significantly less mutagenic.
Data Presentation
The following tables summarize the quantitative data from comparative studies of this compound and misonidazole.
Table 1: In Vitro Radiosensitization of Hypoxic V-79 Chinese Hamster Cells
| Compound | Concentration (mM) | Enhancement Ratio (ER) |
| This compound | 0.5 | 1.8 |
| Misonidazole | 1.0 | ~1.8 |
| This compound | 2.0 | Approaches oxic curve |
Table 2: In Vitro Radiosensitization of Hypoxic EMT6 Mammary Tumor Cells
| Compound | Concentration (mM) | Dose Modifying Factor (DMF) |
| This compound | 1.0 | 2.4 |
| Misonidazole | 1.0 | 2.0 |
Table 3: In Vitro Hypoxic Cell Cytotoxicity in V-79 Cells
| Compound | Concentration | Exposure Time | Cell Viability |
| This compound | > Misonidazole | Time-dependent | Significantly lower than Misonidazole |
| Misonidazole | - | - | Higher than this compound |
Table 4: In Vivo Radiosensitization in EMT6 Mammary Tumors
| Compound | Efficacy |
| This compound | Effective sensitizer |
Table 5: Acute Toxicity in C57BL Mice
| Compound | Acute LD50 (48 h) (g/kg) |
| This compound | 3.3 |
| Misonidazole | 1.4 |
Table 6: Mutagenicity in Escherichia coli
| Compound | Mutagenic Potential |
| This compound | Significantly less mutagenic |
| Misonidazole | More mutagenic |
Table 7: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Elimination | Biphasic |
| T 1/2 (alpha phase) | 36 min |
| T 1/2 (beta phase) | 72 min |
| Brain:Tumor Concentration Ratio | ~1:6 |
Mechanism of Action: 2-Nitroimidazole Radiosensitizers
The radiosensitizing effect of 2-nitroimidazoles like this compound and misonidazole is contingent on the hypoxic environment of solid tumors. Under low oxygen conditions, the nitro group of the imidazole (B134444) ring is enzymatically reduced, leading to the formation of highly reactive radical anions and other reduced intermediates. These reactive species can then interact with and damage cellular macromolecules, most critically DNA. This action mimics the effect of oxygen, which is a potent radiosensitizer, by "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair and ultimately leading to cell death. The increased cytotoxicity of this compound towards hypoxic cells is thought to be related to its higher efficiency in depleting nonprotein thiols (NPSH), such as glutathione, which are crucial for cellular defense against oxidative damage.[1]
Caption: Mechanism of 2-nitroimidazole radiosensitizers in hypoxic tumor cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and misonidazole.
In Vitro Radiosensitization Assay (V-79 and EMT6 Cells)
-
Cell Culture: V-79 Chinese hamster lung fibroblasts or EMT6 mouse mammary tumor cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere.
-
Hypoxic Conditions: Cells are rendered hypoxic by gassing with nitrogen containing 5% CO2 for a specified period before and during irradiation. Oxygen levels are monitored to ensure they are below a certain threshold (e.g., <10 ppm).
-
Drug Exposure: this compound or misonidazole is added to the cell cultures at various concentrations for a defined period before irradiation under hypoxic conditions.
-
Irradiation: Cells are irradiated with graded doses of X-rays using a calibrated source.
-
Cell Survival Assay (Clonogenic Assay): Following irradiation, cells are trypsinized, counted, and plated at appropriate dilutions in fresh medium. After an incubation period (typically 7-14 days) to allow for colony formation, the colonies are fixed, stained, and counted. A colony is defined as a group of 50 or more cells.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose and drug concentration. Survival curves are generated by plotting the surviving fraction versus the radiation dose. The enhancement ratio (ER) or dose modifying factor (DMF) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to that required in the presence of the drug.
In Vitro Hypoxic Cell Cytotoxicity Assay
-
Cell Culture and Hypoxia: As described in the radiosensitization assay.
-
Drug Incubation: Cells are incubated with various concentrations of this compound or misonidazole under hypoxic conditions for different durations.
-
Cell Viability Assessment: After incubation, cell viability is determined using a clonogenic assay as described above or other viability assays such as MTT or trypan blue exclusion.
-
Data Analysis: The percentage of surviving cells is plotted against drug concentration and incubation time to compare the cytotoxic effects of the two compounds under hypoxic conditions.
In Vivo Radiosensitization Assay (EMT6 Mammary Tumor Model)
-
Tumor Implantation: EMT6 tumor cells are injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c). Tumors are allowed to grow to a specified size.
-
Drug Administration: Mice are administered this compound or misonidazole, typically via intraperitoneal injection, at a defined time before irradiation.
-
Tumor Irradiation: The tumor-bearing leg of the mouse is locally irradiated with a single dose of X-rays. The rest of the mouse's body is shielded.
-
In Vivo-In Vitro Cloning Assay: Immediately or at a specified time after irradiation, the tumors are excised, minced, and dissociated into a single-cell suspension using enzymes. The number of viable tumor cells is determined, and the cells are plated for a clonogenic assay as described for the in vitro studies.
-
Data Analysis: The surviving fraction of tumor cells is calculated for each treatment group. The in vivo radiosensitizing efficacy is determined by comparing the cell survival in tumors treated with the drug and radiation to those treated with radiation alone.
References
Benchmarking RA-263 (Navitoclax) Against Previous Generation Bcl-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Navitoclax (ABT-263/RA-263) with First-Generation Compounds ABT-737 and Obatoclax.
This guide provides an objective comparison of the second-generation Bcl-2 family inhibitor, Navitoclax (also known as ABT-263 and referred to herein by its common designation), against its key predecessors, ABT-737 and Obatoclax. This analysis is supported by experimental data to inform research and drug development in oncology and related fields.
Navitoclax and its forerunners are part of a class of drugs known as BH3 mimetics. These small molecules are designed to mimic the action of pro-apoptotic BH3-only proteins, which are natural antagonists of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, these drugs unleash the pro-apoptotic effector proteins Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, caspase-mediated apoptosis, or programmed cell death.
Data Presentation: Quantitative Comparison of Bcl-2 Family Inhibitors
The following tables summarize the binding affinities and cellular activities of Navitoclax and its predecessors.
Table 1: Binding Affinity (Ki, nM) of Bcl-2 Family Inhibitors
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >4400 |
| ABT-737 | <10 | <10 | <10 | No significant binding |
| Obatoclax (GX15-070) | Binds | Binds | Binds | Binds |
Note: "Binds" indicates reported interaction, but specific Ki values are not consistently available in the literature for Obatoclax against all individual Bcl-2 family members.
Table 2: Cellular Activity (EC50, nM) in Representative Cancer Cell Lines
| Cell Line | Cancer Type | Navitoclax (ABT-263) | ABT-737 | Obatoclax (GX15-070) |
| RS4;11 | Acute Lymphoblastic Leukemia | ~50 | Similar to Navitoclax | Not widely reported |
| MOLT-4 | Acute Lymphoblastic Leukemia | >10,000 | Similar to Navitoclax | Not widely reported |
| H146 | Small Cell Lung Cancer | ~35 | Similar to Navitoclax | Potent activity reported |
Note: EC50 values can vary based on experimental conditions and cell line characteristics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Binding Assay for Bcl-2 Family Proteins
Objective: To determine the binding affinity (Ki or IC50) of a test compound for individual Bcl-2 family proteins.
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled BH3 peptide for binding to a recombinant Bcl-2 family protein.
Protocol:
-
Reagents: Recombinant human Bcl-2, Bcl-xL, Bcl-w, and Mcl-1 proteins; a fluorescently labeled BH3 peptide (e.g., from the Bim protein); assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Procedure:
-
In a microplate, combine the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide at concentrations optimized for a robust signal.
-
Add serial dilutions of the test compound (Navitoclax, ABT-737, or Obatoclax).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal that changes upon binding.
-
-
Data Analysis: The decrease in the fluorescent signal with increasing concentrations of the test compound is used to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture cancer cell lines of interest (e.g., RS4;11, H146) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo®.
-
Measurement: Measure the absorbance or luminescence according to the reagent manufacturer's instructions using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Apoptosis Assay by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells after treatment with a test compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at a relevant concentration (e.g., near the EC50) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Mandatory Visualizations
Bcl-2 Signaling Pathway and Inhibitor Action
Caption: Bcl-2 signaling pathway and targets of BH3 mimetics.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability (EC50).
Assessing the Therapeutic Window of RA-263: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of RA-263, a novel 2-nitroimidazole (B3424786) nucleoside radiosensitizer, against the established radiosensitizer, misonidazole (B1676599). The assessment is based on available preclinical data, focusing on toxicity and radiosensitizing efficacy to provide a clear comparison for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its comparator, misonidazole. The therapeutic index, a ratio of the toxic dose to the effective dose, provides a measure of the therapeutic window. A higher therapeutic index generally indicates a more favorable safety profile.
| Parameter | This compound | Misonidazole | Reference(s) |
| Acute Toxicity (LD50) | Estimated to be ~2x less toxic than misonidazole on an equimolar basis. | 1500 mg/kg (BALB/c mice) | [1][2] |
| Radiosensitizing Efficacy | More potent radiosensitizer than misonidazole. At 2 mM, radiosensitization approaches the oxic curve in vitro. | Sensitizer Enhancement Ratio (SER) typically ranges from 1.2 to 2.5 depending on experimental conditions. | [2][3][4] |
| Hypoxic Cytotoxicity | Considerably more toxic to hypoxic cells than misonidazole. | Exhibits toxicity to hypoxic cells. | [2] |
Signaling Pathway and Mechanism of Action
The radiosensitizing effect of 2-nitroimidazoles like this compound and misonidazole is primarily exerted in hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation therapy. The mechanism involves the bioreductive activation of the nitro group under hypoxic conditions.
In the presence of oxygen (normoxic cells), the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it inactive.[5] Conversely, under hypoxic conditions, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA, leading to direct DNA damage.[6][7] Furthermore, they can deplete intracellular nonprotein thiols, such as glutathione (B108866) (GSH), which are crucial for repairing radiation-induced free radical damage to DNA.[8] By "fixing" this damage, 2-nitroimidazoles effectively mimic the radiosensitizing effect of oxygen, leading to enhanced tumor cell killing upon irradiation.
Experimental Workflows
The assessment of a radiosensitizer's therapeutic window involves a series of in vitro and in vivo experiments to determine both its efficacy and toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acute LD50 Toxicity Test
The acute lethal dose 50 (LD50) is determined to assess the short-term poisoning potential of a substance.[9][10]
-
Animal Model: Healthy, young adult mice (e.g., BALB/c strain) of a single sex are typically used.[11][12] Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dose Administration: The test substance (this compound or misonidazole) is dissolved or suspended in a suitable vehicle. A single dose is administered to each animal, typically via intraperitoneal injection or oral gavage.
-
Dose Levels: A range of dose levels is selected to cause mortality ranging from 0% to 100%. The "Up-and-Down Procedure" (OECD Test Guideline 425) is often used to minimize the number of animals required.[10][13]
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as the method of Miller and Tainter or a maximum likelihood method.[14]
In Vitro Radiosensitization (Clonogenic) Assay
This assay is the gold standard for determining the radiosensitivity of cultured cells.[15][16]
-
Cell Culture: Tumor cells (e.g., EMT6 mouse mammary sarcoma or V-79 Chinese hamster lung fibroblasts) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[2]
-
Cell Plating: A known number of cells are seeded into culture dishes or multi-well plates and allowed to attach overnight.[15][17]
-
Induction of Hypoxia: To mimic the tumor microenvironment, cells are rendered hypoxic by incubation in a hypoxic chamber or by using a chemical inducing agent.[18]
-
Drug Incubation: The cells are incubated with various concentrations of the radiosensitizer (this compound or misonidazole) for a specified period before irradiation.
-
Irradiation: The cell cultures are exposed to a range of doses of ionizing radiation using a calibrated radiation source.
-
Colony Formation: Following treatment, the cells are incubated for 7-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).
-
Staining and Counting: The colonies are fixed and stained with a dye such as crystal violet, and the number of colonies in each dish is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition. The Sensitizer Enhancement Ratio (SER) is determined by comparing the radiation dose required to achieve a certain level of cell killing in the presence and absence of the drug.
Hypoxic Cytotoxicity Assay
This assay specifically measures the toxicity of a compound to cells under low-oxygen conditions.[19]
-
Cell Culture and Plating: Similar to the clonogenic assay, a known number of tumor cells are plated in multi-well plates.
-
Induction of Hypoxia: The cells are placed in a hypoxic environment.
-
Drug Treatment: The cells are exposed to a range of concentrations of the test compound (this compound or misonidazole) for a defined period.
-
Viability Assessment: Cell viability is assessed using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) under hypoxic conditions is determined. This provides a measure of the drug's hypoxic cytotoxicity.
References
- 1. Cytotoxic and radiosensitizing effects of hypoxic cell sensitizers on EMT6 mouse mammary tumour cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased therapeutic benefit through the addition of misonidazole to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afpremed.org [afpremed.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD Guidline on acute and chronic toxicity | PPTX [slideshare.net]
- 10. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 11. The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei [mdpi.com]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Radium-226 (Ra-226)
Note: The query for "RA-263" did not yield a specific hazardous material corresponding to the request for detailed disposal procedures. Based on the context of laboratory safety for researchers and the similarity in nomenclature, this document addresses the proper disposal procedures for Radium-226 (Ra-226) , a naturally occurring radioactive material requiring stringent handling and disposal protocols.
Radium-226 is a highly radioactive isotope with a long half-life, making its proper disposal crucial for the safety of laboratory personnel, the public, and the environment.[1][2] Adherence to strict regulatory guidelines is mandatory.
Immediate Safety and Handling Precautions
Personnel handling Ra-226 must receive comprehensive radiation safety training.[2] The fundamental principles of radiation safety—Time, Distance, and Shielding—should be strictly applied to minimize exposure.
-
Time: Minimize the duration of handling radioactive materials.
-
Distance: Maintain the maximum practical distance from the radioactive source.
-
Shielding: Use appropriate shielding materials, such as lead, to reduce radiation exposure.
When handling unsealed or potentially dispersible Ra-226 sources, all work should be conducted in a designated area, such as a HEPA-filtered fume hood, to prevent inhalation of the decay product, Radon-222 gas.[2]
Personal Protective Equipment (PPE):
-
Disposable gloves
-
Lab coat
-
Safety glasses
Waste Characterization and Segregation
Accurate characterization and segregation of Ra-226 waste are the foundational steps for proper disposal.
-
Identification: All waste streams must be evaluated to determine if they are contaminated with Ra-226.
-
Segregation:
-
Radioactive waste must be kept separate from non-radioactive waste.[3]
-
Segregate Ra-226 waste, which is long-lived, from short-lived radioactive waste.[3] Due to its 1,600-year half-life, decay-in-storage is not a feasible disposal option for Ra-226.[1][2]
-
Separate waste by its physical form: dry solids, liquids, and sharps.
-
Step-by-Step Disposal Procedures
1. Waste Collection and Containment:
-
Dry Solid Waste: (e.g., contaminated gloves, paper towels, labware)
-
Place in a designated, durable container lined with a plastic bag.
-
The container must be clearly labeled with the radiation symbol, the words "Caution, Radioactive Material," the isotope (Radium-226), and the date.
-
-
Liquid Waste:
-
Collect in a shatter-resistant, sealed container (e.g., a plastic carboy).
-
Do not mix with other chemical or radioactive waste unless specifically permitted by your institution's Radiation Safety Officer (RSO).
-
The container must be appropriately labeled as described above.
-
-
Sharps Waste: (e.g., needles, contaminated glassware)
-
Place in a puncture-proof container specifically designed for radioactive sharps.
-
Label the container clearly.
-
2. Storage of Waste:
-
Store all Ra-226 waste in a designated and secured radioactive materials storage area.
-
The storage area should be properly shielded and ventilated.
-
Maintain an accurate inventory of all stored waste.
3. Disposal Request and Pickup:
-
Once a waste container is full, or before it exceeds institutional time limits for storage, submit a radioactive waste pickup request to your institution's RSO or Environmental Health and Safety (EHS) department.
-
Ensure all required documentation, including a radioactive waste tag detailing the contents, activity level, and date, is accurately completed and attached to the container.
4. Final Disposal:
-
The RSO or EHS department will arrange for the collection of the waste.
-
The ultimate disposal method for Ra-226 is transfer to a licensed low-level radioactive waste (LLRW) disposal facility.[4] This is managed by specialized vendors in accordance with national and local regulations.[3][4]
Data Presentation
The following table summarizes the key properties and disposal-related information for Radium-226.
| Property | Value | Significance for Disposal |
| Half-life | 1,600 years[1][2] | Prohibits disposal via decay-in-storage. Waste will remain hazardous for thousands of years, necessitating long-term geological disposal.[1][5] |
| Primary Emissions | Alpha particles, Gamma rays[2] | Alpha particles are an internal hazard. Gamma rays are an external hazard requiring shielding. |
| Decay Product | Radon-222 (radioactive gas)[2][6] | Unsealed sources must be handled in ventilated enclosures to prevent inhalation hazards. |
| Disposal Pathway | Transfer to a licensed LLRW facility[4] | Cannot be disposed of in regular trash, via sanitary sewer, or as biohazardous waste. Requires specialized handling and transport. |
| Regulatory Oversight | NRC (U.S.), IAEA (International)[4][7] | Disposal is strictly regulated and must be managed by licensed entities. |
Experimental Protocols
There are no experimental protocols for the disposal of Ra-226. Disposal is a regulated, procedural process. The primary method for determining the quantity of Ra-226 in a waste item is through gamma spectral analysis, which should be performed by trained personnel.[4]
Mandatory Visualization
The following diagram illustrates the decision workflow for the proper disposal of laboratory waste potentially contaminated with Radium-226.
Caption: Workflow for Radium-226 Waste Disposal.
References
Essential Safety and Handling: Hypothetical Agent RA-263
Disclaimer: The substance "RA-263" is not a recognized chemical entity. The following information is provided as a template for handling a hypothetical novel radiopharmaceutical agent and should not be used for any real-world application. Always refer to the specific Safety Data Sheet (SDS) and institutional protocols for any chemical you handle.
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling the hypothetical radiopharmaceutical agent this compound. This compound is presumed to be a potent alpha-emitter, requiring stringent contamination control.
Personal Protective Equipment (PPE)
Due to the hazards associated with alpha radiation, which is highly dangerous if inhaled, ingested, or introduced through wounds, a multi-layered PPE approach is mandatory.[1] Standard laboratory coats and nitrile gloves are fundamental for preventing skin contact with alpha-emitting materials.[1]
| Protection Level | Required PPE | Specifications & Rationale |
| Primary (Standard Use) | Double Nitrile/Latex Gloves, Lab Coat, Safety Goggles | Prevents direct skin and eye contact from splashes. Double gloving allows for safe removal of the outer contaminated layer.[2] |
| Secondary (Risk of Aerosolization) | P95/N95 Respirator, Face Shield | Protects against inhalation of airborne particles, a primary hazard for alpha emitters.[1] A face shield offers broader facial protection. |
| Ancillary | Disposable Shoe Covers, Full-Body Protective Suit (e.g., Tyvek®) | Required for high-contamination areas or emergency situations to prevent the spread of contamination.[3][4] |
| Shielding | Acrylic Shielding (for potential beta emissions), Lead-lined containers (for potential gamma emissions) | While the primary hazard is alpha, the potential for accompanying beta or gamma radiation from decay products necessitates appropriate shielding.[1] |
Operational Plan: Handling Protocol
All manipulations of this compound must be performed within a designated controlled area, such as a glovebox or a fume hood specifically approved for radioactive materials, to minimize exposure and prevent contamination.[2][5]
Step-by-Step Handling Procedure:
-
Preparation: Cordon off the designated work area. Prepare all necessary materials, including shielded containers for the agent and waste.[5]
-
PPE Donning: Put on all required PPE as specified in the table above, ensuring a complete seal and no exposed skin.
-
Material Handling: Conduct all work on disposable, absorbent bench paper. Use tools (forceps, tongs) to handle vials and apparatus indirectly, maximizing distance.
-
Post-Procedure Monitoring: After handling, use an appropriate survey meter to monitor hands, clothing, and the work area for contamination before doffing PPE.[5]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by other protective gear, turning it inside out.[2]
-
Disposal: Immediately place all contaminated disposable items into the designated radioactive waste container.[6]
Caption: Diagram 1: this compound Handling Workflow
Disposal Plan
Radioactive waste must be meticulously segregated and managed to ensure safety and regulatory compliance.[7][8] Drain disposal of liquid radioactive waste is strictly prohibited.[6]
Waste Segregation and Disposal Steps:
-
Identify Waste Type: Determine if the waste is solid (gloves, paper, pipette tips), liquid (aqueous solutions, solvents), or sharps (needles, glass).[8]
-
Segregate by Form:
-
Solid Waste: Place in yellow bags within designated, labeled radioactive waste containers.[7] Do not mix with lead shielding.[6]
-
Liquid Waste: Collect in approved, shatter-resistant plastic containers containing absorbent material.[7] Do not mix organic solvents with aqueous waste.[7]
-
Sharps Waste: Place in a puncture-proof sharps container clearly marked for radioactive materials.
-
-
Isotope Segregation: If other isotopes are in use, segregate this compound waste from isotopes with significantly different half-lives.[6][8]
-
Labeling and Storage: Securely close and tag all waste containers with the isotope name (this compound), activity level, date, and the principal investigator's name.[6] Store in a designated, shielded radioactive waste accumulation area.
-
Collection: Contact your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.[6]
Caption: Diagram 2: this compound Disposal Decision Tree
References
- 1. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. ehso.uic.edu [ehso.uic.edu]
- 4. ph.health.mil [ph.health.mil]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 7. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
